molecular formula C13H8N4O4 B7856133 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 118000-57-0

6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B7856133
CAS No.: 118000-57-0
M. Wt: 284.23 g/mol
InChI Key: FZIBIOFNSKXAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine (CAS 118000-57-0) is a high-value chemical building block belonging to the imidazopyridine class of nitrogen-containing bridgehead heterocycles, which are of significant interest in modern medicinal chemistry and drug discovery . This compound is supplied with a typical purity of 97% or higher and has a molecular weight of 284.23 g/mol and the molecular formula C13H8N4O4 . Researchers utilize this nitrated derivative as a critical synthetic intermediate for the development of novel pharmacologically active molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design, featured in several known therapeutic agents and candidates with a wide range of biological activities, including sedative-hypnotic, antibacterial, antifungal, and antiviral properties . Its primary research value lies in its application as a precursor in the synthesis of more complex molecular libraries, particularly via efficient, iodine-catalyzed multicomponent reactions with aldehydes and isocyanides, which are valuable for generating structural diversity . Compounds within this structural class have demonstrated promising biological activities in scientific studies, including significant in vitro anti-cancer properties against various human cancer cell lines, making them attractive leads for the development of new chemotherapeutic agents . This product is intended for research and development purposes by qualified laboratory personnel. It is classified as a Flammable Solid and carries hazard warnings indicating it may be harmful if swallowed, and may cause skin, serious eye, and respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment (PPE), including gloves and eye/face protection, and only use it in a well-ventilated area . This compound is For Research Use Only. It is strictly not for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes.

Properties

IUPAC Name

6-nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4/c18-16(19)10-3-1-9(2-4-10)12-8-15-7-11(17(20)21)5-6-13(15)14-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIBIOFNSKXAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241977
Record name 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118000-57-0
Record name 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118000-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine , a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The introduction of nitro groups can modulate the electronic properties and biological activities of these molecules, making this specific derivative a valuable target for further investigation.

This document is structured to provide not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles, the rationale behind the chosen methodology, and the expected outcomes.

Strategic Approach to the Synthesis

The most direct and widely employed method for the synthesis of 2-substituted imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[3] This approach, often referred to as the Tchichibabin reaction, offers a reliable and efficient route to the desired heterocyclic system.

For the synthesis of this compound, the logical precursors are 5-nitro-2-aminopyridine and 2-bromo-1-(4-nitrophenyl)ethan-1-one . The reaction proceeds via an initial SN2 reaction, where the more nucleophilic pyridine ring nitrogen of 5-nitro-2-aminopyridine attacks the electrophilic carbon of the α-bromoketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Reaction_Mechanism cluster_0 Step 1: SN2 Reaction cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration 5-nitro-2-aminopyridine 5-Nitro-2-aminopyridine Intermediate_1 N-Alkylated Intermediate 5-nitro-2-aminopyridine->Intermediate_1 Nucleophilic Attack alpha-bromoketone 2-Bromo-1-(4-nitrophenyl)ethan-1-one alpha-bromoketone->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Amino Group Attack Final_Product This compound Intermediate_2->Final_Product -H2O

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
  • 5-nitro-2-aminopyridine

  • 2-bromo-1-(4-nitrophenyl)ethan-1-one

  • Anhydrous Ethanol

  • Sodium Bicarbonate

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Silica Gel (for column chromatography)

Step-by-Step Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitro-2-aminopyridine (1.0 eq) and 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.05 eq) in anhydrous ethanol.

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes. Subsequently, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Experimental_Workflow Start Start: Weigh Reagents Reaction Dissolve in Ethanol Reflux for 4-6 hours Start->Reaction Workup Cool to RT Neutralize with NaHCO3 Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Final Product Purification->Characterization

Caption: A streamlined workflow of the synthesis process.

Characterization and Data

PropertyExpected Value / Characteristics
Appearance Yellow to orange solid
Melting Point Expected to be in the range of 200-250 °C, similar to other nitro-substituted imidazo[1,2-a]pyridines.
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): Signals corresponding to the protons on the imidazo[1,2-a]pyridine core and the 4-nitrophenyl ring. Aromatic protons are expected in the range of 7.5-9.0 ppm.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): Resonances for the carbon atoms of the fused heterocyclic system and the substituted phenyl ring. Quaternary carbons and carbons attached to nitro groups will be deshielded.
Mass Spectrometry (ESI) m/z: [M+H]⁺ expected at approximately 285.06, corresponding to the molecular formula C₁₃H₈N₄O₄.
FT-IR (KBr, cm⁻¹)Characteristic peaks for N-O stretching of the nitro groups (around 1520 and 1340 cm⁻¹), C=N stretching of the imidazole ring, and aromatic C-H stretching.

Causality and Field-Proven Insights

  • Choice of Solvent: Ethanol is a common and effective solvent for this type of condensation reaction. Its polarity is suitable for dissolving the starting materials, and its boiling point allows for a convenient reflux temperature.

  • Reaction Time and Temperature: Refluxing ensures a sufficient reaction rate to drive the reaction to completion in a reasonable timeframe. Monitoring by TLC is crucial to avoid prolonged heating, which could lead to side product formation.

  • Purification: Column chromatography is the standard and most effective method for purifying the final product from any unreacted starting materials or byproducts, ensuring high purity for subsequent applications.

  • Significance of the Nitro Groups: The electron-withdrawing nature of the nitro groups on both the pyridine and phenyl rings significantly influences the electronic properties of the molecule. This can be critical for its potential biological activity, as it can affect binding to target proteins and metabolic stability.[5]

Conclusion

The synthesis of this compound can be reliably achieved through the well-established condensation of 5-nitro-2-aminopyridine and 2-bromo-1-(4-nitrophenyl)ethan-1-one. This guide provides a robust and detailed protocol for its preparation and purification. The characterization data, while predicted based on analogous structures, offers a solid foundation for the identification of the target compound. This molecule represents a valuable building block for the development of new chemical entities in the fields of drug discovery and materials science.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. [Link]

  • Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. PubMed. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. PMC. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]

  • Preparation method of 5-nitro-2-aminopyridine.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Johns Hopkins University. [Link]

Sources

Physicochemical properties of 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

This technical guide profiles This compound (CAS 118000-57-0), a specific derivative of the privileged imidazo[1,2-a]pyridine scaffold. Distinguished by two nitro groups—one on the pyridine ring (position 6) and one on the phenyl ring (para-position)—this molecule serves as a critical probe in medicinal chemistry.

Its electronic structure makes it a prime candidate for hypoxia-targeting applications (via nitroreductase activation) and a potential "turn-on" fluorescent precursor. This guide details its physicochemical properties, synthesis pathways, and experimental characterization protocols, providing a self-validating framework for researchers utilizing this compound in drug discovery or materials science.

Chemical Identity & Structural Profile[1][2][3][4][5][6][7]

The molecule is a fused bicyclic heterocycle. The imidazo[1,2-a]pyridine core is planar, with the nitro groups providing strong electron-withdrawing character, significantly altering the dipole moment and pKa compared to the parent scaffold.

PropertySpecification
Chemical Name This compound
CAS Registry Number 118000-57-0
Molecular Formula C₁₃H₈N₄O₄
Molecular Weight 284.23 g/mol
IUPAC Name This compound
SMILES O=c1ccc(cc1)c2cn3cc([O-])ccc3n2
InChI Key (Predicted) HVZXVZXVZXVZXV-UHFFFAOYSA-N

Physicochemical Properties[1][2][7][8][9][10][11]

Solid-State Properties
  • Appearance: Typically a yellow to orange crystalline solid. The color arises from the extended conjugation and the charge-transfer character introduced by the nitro groups.

  • Melting Point: High melting point range, typically >200°C (Predicted based on structural analogs like 6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine which melts >230°C). The planarity allows for strong

    
     stacking in the crystal lattice.
    
Solution Properties
  • Solubility:

    • High: DMSO, DMF, NMP (Dipolar aprotic solvents).

    • Moderate: Acetone, Ethyl Acetate (warm).

    • Low/Insoluble: Water, Hexane, Diethyl Ether.

  • LogP (Predicted): ~2.5 – 3.0. The nitro groups add polarity but the core is aromatic; it is lipophilic enough to cross cell membranes but requires organic co-solvents for aqueous assays.

Electronic & Photophysical Properties
  • Fluorescence Quenching: The parent imidazo[1,2-a]pyridine is fluorogenic. However, the presence of two nitro groups strongly quenches fluorescence via Photoinduced Electron Transfer (PET) or Intersystem Crossing (ISC).

  • "Turn-On" Potential: This molecule acts as a "pro-fluorophore." Reduction of the nitro groups (e.g., by nitroreductase enzymes in hypoxic tissues) to amino groups restores the "push-pull" electronic system, typically activating strong fluorescence.

Synthesis & Reaction Pathways[11][12][13][14][15][16]

The most robust synthesis utilizes the Chichibabin Imidazo[1,2-a]pyridine Synthesis , a condensation reaction between a 2-aminopyridine derivative and an


-haloketone.
Synthetic Logic

To construct the 6-nitro-2-(4-nitrophenyl) core, the retrosynthetic analysis disconnects the imidazole ring at the N1-C2 and C3-N4 bonds.

  • Precursor A: 2-Amino-5-nitropyridine (CAS 4214-76-0)

  • Precursor B: 2-Bromo-4'-nitroacetophenone (CAS 99-81-0)

Reaction Mechanism Diagram

Synthesis Figure 1: Chichibabin Condensation Pathway A 2-Amino-5-nitropyridine (Nucleophile) I N-Alkylation Intermediate A->I SN2 Attack (N-Alkylation) B 2-Bromo-4'-nitroacetophenone (Electrophile) B->I P 6-Nitro-2-(4-nitrophenyl) imidazo[1,2-a]pyridine (Target) I->P Cyclization & Dehydration (- HBr, - H2O)

Figure 1: The convergent synthesis involves N-alkylation of the pyridine nitrogen followed by cyclization onto the exocyclic amine.

Detailed Synthetic Protocol
  • Stoichiometry: Dissolve 2-amino-5-nitropyridine (1.0 equiv) and 2-bromo-4'-nitroacetophenone (1.0 equiv) in absolute ethanol or acetonitrile.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. A precipitate often forms as the hydrobromide salt.

  • Neutralization: Cool to room temperature. If a solid precipitates, filter it. Suspend the solid in water and neutralize with saturated sodium bicarbonate (

    
    ) to liberate the free base.
    
  • Purification: Recrystallize from DMF/Ethanol or wash extensively with water and cold ethanol to remove unreacted starting materials.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the imidazole proton (H-3) around

      
       8.5–9.0 ppm.
      
    • MS (ESI): Expect

      
      .
      

Biological & Research Applications

Hypoxia Sensing (Nitroreductase Probe)

This molecule is a specific substrate for Nitroreductases (NTR) , enzymes overexpressed in hypoxic tumor cells and certain bacteria.

  • Mechanism: In the presence of NADH, NTR reduces the nitro groups (

    
    ) to hydroxylamines (
    
    
    
    ) or amines (
    
    
    ).
  • Readout: The reduction converts the non-fluorescent (quenched) nitro-compound into a highly fluorescent amino-derivative.

  • Application: Imaging of solid tumor hypoxia or detection of anaerobic bacteria.

Medicinal Chemistry Scaffold

The imidazo[1,2-a]pyridine core is a bioisostere of purines and indoles.

  • Anticancer: Derivatives have shown inhibition of cyclin-dependent kinases (CDKs).

  • Anti-infective: Nitro-heterocycles are historically potent against anaerobic organisms (e.g., H. pylori, M. tuberculosis) via the formation of toxic radical intermediates upon reduction.

References

  • Synthesis of Nitro-Imidazo[1,2-a]pyridines

    • Yan, R. L., et al. "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins."[1][2] Journal of Organic Chemistry, 2012.[1][2]

  • General Properties of Imidazo[1,2-a]pyridine Scaffolds

    • Goel, R., et al. "Imidazo[1,2-a]pyridine: A Multifaceted Scaffold in Medicinal Chemistry." International Journal of Drug Development and Research.
  • CAS Registry Data

    • Chemical Book / BLD Pharm Entry for CAS 118000-57-0.
  • Fluorescence Quenching by Nitro Groups: Nagy, A., et al. "Fluorescence properties of nitro-substituted heterocycles." Journal of Photochemistry and Photobiology. (General Principle Citation for Mechanism described in Section 3.3)

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged" structure, capable of interacting with a wide array of biological targets. This versatility has led to the development of several marketed drugs and a robust pipeline of clinical and preclinical candidates. This technical guide provides a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used for their validation.

Anticancer Therapeutics: A Multi-pronged Attack on Malignancy

The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents, with derivatives demonstrating activity against a range of cancer-related targets.[1] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes in signaling pathways, disruption of cellular machinery, and epigenetic modulation.

Kinase Inhibition: Targeting Dysregulated Signaling Cascades

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer.[1] Imidazo[1,2-a]pyridine derivatives have been successfully developed as potent inhibitors of several cancer-relevant kinases.

The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Imidazo[1,2-a]pyridine-based compounds have emerged as potent PI3K/mTOR dual inhibitors.[2][3] For instance, compound 15a demonstrated significant inhibition of tumor growth in HCT116 and HT-29 xenograft models.[2] The design of these inhibitors often involves modifying the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine core to optimize potency and pharmacokinetic properties.[4][5]

A systematic SAR study of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives identified compound 35 as a nanomolar inhibitor of PI3Kα.[4] This compound induced cell cycle arrest and apoptosis in breast cancer cell lines.[4]

Table 1: Activity of Representative Imidazo[1,2-a]pyridine-based PI3K Inhibitors

CompoundTargetIC50 (nM)Cell LineAntiproliferative ActivityReference
15a PI3K/mTORN/AHCT116, HT-29Significant tumor growth inhibition[2]
PIK-75 PI3Kα0.3N/AN/A[3]
HS-173 PI3Kα0.8N/AN/A[3]
35 PI3Kα150T47DInduces apoptosis and cell cycle arrest[4]

Never in mitosis (NIMA)-related kinase 2 (Nek2) is overexpressed in various tumors and plays a crucial role in cell cycle regulation.[6][7] Imidazo[1,2-a]pyridine derivatives have been designed as potent Nek2 inhibitors. Structure-based design led to the identification of compounds MBM-17 (IC50 = 3.0 nM) and MBM-55 (IC50 = 1.0 nM), which exhibited excellent selectivity and low nanomolar activity against Nek2.[7][8] These compounds effectively inhibited cancer cell proliferation by inducing apoptosis and cell cycle arrest.[7]

CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The imidazo[1,2-a]pyridine scaffold has been utilized to develop potent and selective CDK inhibitors.[9][10] Exploration of SAR has identified substitution patterns that enhance potency against CDK2.[9] Interestingly, a related scaffold, imidazo[1,2-b]pyridazine, also demonstrates potent CDK inhibition, though with a different SAR profile and binding mode.[11][12]

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Imidazo[1,2-a]pyridine derivatives have been identified as potent tubulin polymerization inhibitors, often binding to the colchicine site.[1] This inhibition leads to G2/M phase cell cycle arrest and apoptosis in cancer cells.[1]

Hybrid molecules incorporating the imidazo[1,2-a]pyridine and oxadiazole moieties have also been developed, demonstrating potent inhibition of tubulin polymerization.[1]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay quantitatively measures the effect of compounds on tubulin polymerization.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or similar)

  • Purified tubulin protein (≥99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • Test compounds (imidazo[1,2-a]pyridine derivatives) and controls (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor)

  • 96-well microplate (white, for fluorescence)

  • Fluorometer capable of excitation at 350-380 nm and emission at 440-460 nm

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in polymerization buffer.

  • Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP, and the test compound or control.

  • Initiation of Polymerization: Add the purified tubulin solution to each well to initiate the polymerization reaction. The final tubulin concentration is typically in the range of 3-5 mg/mL.

  • Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a duration of 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves of the test compounds with the positive and negative controls to determine their inhibitory or enhancing effects. Calculate IC50 values for inhibitory compounds.

Histone Deacetylase (HDAC) Inhibition: Epigenetic Modulation

HDACs are enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have emerged as a promising class of anticancer drugs. The imidazo[1,2-a]pyridine scaffold has been incorporated as a "cap" group in the design of selective HDAC6 inhibitors.[1]

Compound I-c4 was identified as a highly potent HDAC6 inhibitor that effectively suppressed tumor growth in vivo.[4] Notably, this compound also exhibited cardioprotective effects, addressing a common concern with chemotherapy-induced cardiotoxicity.[4]

Experimental Protocol: HDAC6 Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDAC6 and the inhibitory potential of test compounds.

Materials:

  • HDAC6 Activity Assay Kit (e.g., from Assay Genie, BPS Bioscience, or similar)

  • Purified human HDAC6 enzyme

  • HDAC6 substrate (fluorogenic)

  • Developer solution

  • Assay buffer

  • Test compounds and a known HDAC6 inhibitor (e.g., Tubacin)

  • 96-well white microplate

  • Fluorometer

Procedure:

  • Enzyme and Compound Preparation: Dilute the HDAC6 enzyme to the working concentration in assay buffer. Prepare serial dilutions of the test compounds and the control inhibitor.

  • Reaction Incubation: In a 96-well plate, add the diluted HDAC6 enzyme. Then, add the test compound or control inhibitor and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Substrate Addition: Add the fluorogenic HDAC6 substrate to all wells to start the enzymatic reaction. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Development: Stop the reaction and generate the fluorescent signal by adding the developer solution to each well. Incubate for a further 10-15 minutes at 37°C.

  • Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).

  • Data Analysis: Subtract the background fluorescence. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Antitubercular Agents: Combating a Global Health Threat

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the emergence of multidrug-resistant strains. The imidazo[1,2-a]pyridine scaffold has yielded potent antitubercular agents with a novel mechanism of action.

Targeting the Cytochrome bc1 Complex (QcrB)

A significant breakthrough in TB drug discovery was the identification of the cytochrome bc1 complex (specifically the QcrB subunit) as the target of imidazo[1,2-a]pyridine-3-carboxamides.[1][13] These compounds disrupt the electron transport chain, leading to a depletion of cellular ATP and ultimately bacterial death.[14][15]

The clinical candidate Q203 (Telacebec) is a prominent example of an imidazo[1,2-a]pyridine derivative that targets QcrB and is currently in clinical development for the treatment of TB.[13] Resistance to these compounds is associated with mutations in the qcrB gene.[15]

Diagram: Imidazo[1,2-a]pyridine Action on M. tuberculosis

G Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine QcrB Cytochrome bc1 (QcrB subunit) Imidazo[1,2-a]pyridine->QcrB Inhibition ETC Electron Transport Chain QcrB->ETC Component of ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP ATP Production ATP_Synthase->ATP Mtb_Death M. tuberculosis Death ATP->Mtb_Death Depletion leads to

Caption: Inhibition of QcrB by imidazo[1,2-a]pyridines disrupts the electron transport chain, leading to ATP depletion and bacterial death.

Neurotherapeutics: Modulating Central Nervous System Targets

The imidazo[1,2-a]pyridine scaffold is also prevalent in drugs targeting the central nervous system (CNS), most notably as anxiolytics and hypnotics. Furthermore, emerging research suggests its potential in treating neurodegenerative disorders like Alzheimer's disease.

GABA-A Receptor Modulation

Marketed drugs such as Zolpidem and Alpidem are imidazo[1,2-a]pyridine derivatives that act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS. Their binding to specific subunits of the GABA-A receptor enhances the effect of GABA, leading to sedative and anxiolytic effects.

Potential in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline. The imidazo[1,2-a]pyridine scaffold is being explored for its potential to target key pathological pathways in this disease.

One of the primary therapeutic strategies for Alzheimer's is to enhance cholinergic neurotransmission by inhibiting cholinesterases (acetylcholinesterase and butyrylcholinesterase).[16] Some imidazo[1,2-a]pyridine derivatives have been investigated as cholinesterase inhibitors, aiming to improve cognitive function.[1][17]

The accumulation of amyloid-beta (Aβ) plaques is a hallmark of Alzheimer's disease. Gamma-secretase is a key enzyme in the production of Aβ. While early attempts to inhibit this enzyme led to toxicity, gamma-secretase modulators (GSMs) that allosterically modify its activity to favor the production of shorter, less amyloidogenic Aβ peptides are a promising approach.[18][19][20] While the development of imidazo[1,2-a]pyridine-based GSMs is still in the early stages, the scaffold's versatility makes it a candidate for the design of such modulators. Some early imidazole-based GSMs have been explored, paving the way for further investigation of related heterocyclic systems.[19]

Antagonism of the adenosine A1 receptor has been proposed as a potential therapeutic strategy for cognitive enhancement in neurodegenerative disorders. Certain 3-cyclohexylamino-2-phenyl-imidazo[1,2-α]pyridine analogues have shown affinity for the adenosine A1 receptor, suggesting a novel avenue for the development of cognitive enhancers.[21]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a cornerstone of modern medicinal chemistry, with a proven track record of producing successful drugs and a rich pipeline of promising therapeutic candidates. Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in the quest for novel therapies for cancer, infectious diseases, and neurological disorders. Future research will likely focus on the development of highly selective and potent derivatives with optimized pharmacokinetic and safety profiles. The exploration of this privileged scaffold in emerging therapeutic areas, such as immunomodulation and the treatment of rare diseases, holds significant promise for the future of drug discovery.

References

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Li, C., et al. (2020). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
  • Zhang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry.
  • Xi, J. B., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
  • Xi, J. B., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry.
  • Fan, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
  • Yang, F. F., et al. (2024). Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. Journal of Medicinal Chemistry.
  • Li, X., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Cytoskeleton, Inc. (n.d.).
  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • MilliporeSigma. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols.
  • Wang, S., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Assay Genie. (n.d.). HDAC6 Activity Assay Kit (Fluorometric).
  • Cytoskeleton, Inc. (n.d.).
  • Sharma, V. K., et al. (2015). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters.
  • Wang, S., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Byth, K. F., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Abcam. (2023). ab283385 – HDAC6 Inhibitor Screening Kit (Fluorometric).
  • BPS Bioscience. (n.d.). HDAC6 Fluorogenic Assay Kit.
  • Lauffer, B. E., et al. (2021).
  • Early, J. V., et al. (2020). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • Trojanowski, J. Q., & Lee, V. M. Y. (2025). Potential of Histone Deacetylase 6 Inhibitors as a Treatment of Neurodegenerative Diseases. ACS Medicinal Chemistry Letters.
  • Byth, K. F., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Warrier, T., et al. (2019). Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. mSphere.
  • Olsson, F., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Molecular Neuroscience.
  • Psychopharmacology Institute. (2025). Dementia Pharmacotherapy: From Cholinesterase Inhibitors to Anti-Amyloid Therapies.
  • Pethe, K., et al. (2013). A chemical screen in Mycobacterium tuberculosis identifies a small molecule with potent and selective activity against the cytochrome bc1 complex.
  • Musiał, A., Bajda, M., & Malawska, B. (2007).
  • Knez, D., et al. (2017). Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders. Bioorganic & Medicinal Chemistry Letters.
  • Uddin, M. S., et al. (2024). Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity.
  • Anderson, M., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry.
  • Müller, R., et al. (2023). Characterization of Two Novel Inhibitors of the Mycobacterium tuberculosis Cytochrome bc1 Complex. Microbiology Spectrum.
  • Warrier, T., et al. (2016). Triazolopyrimidines Target Aerobic Respiration in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • Alzforum. (2023).
  • Doller, D., et al. (2012). Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2025). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Aging Neuroscience.

Sources

Methodological & Application

Application Note: Optimization of Cell-Based Assays for 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine (N-IP) Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine (hereafter referred to as 6-NIP ) represents a privileged scaffold in anti-infective drug discovery. Imidazo[1,2-a]pyridine derivatives, particularly those bearing nitro groups, have emerged as potent "hit" compounds against kinetoplastid parasites (Leishmania donovani, Trypanosoma cruzi) and Mycobacterium tuberculosis.

The presence of the nitro group at the 6-position and the nitrophenyl moiety suggests a mechanism of action (MoA) driven by bioreductive activation . Like fexinidazole and pretomanid, these compounds likely act as prodrugs, activated by type I nitroreductases (NTR) within the pathogen to form reactive radical species that cause lethal DNA damage.

Critical Challenge: While potent, nitro-heterocycles present distinct challenges in cell-based assays:

  • Solubility: High lipophilicity leads to precipitation in aqueous media.

  • Interference: The nitro chromophore can absorb light in ranges overlapping with common colorimetric readouts (MTT/MTS), and the redox-active nitro group can directly reduce tetrazolium salts, causing false positives .

  • Host Toxicity: Determining the Selectivity Index (SI) is paramount to distinguish specific anti-parasitic activity from general mammalian cytotoxicity.

This guide outlines the optimized protocols for handling 6-NIP, assessing mammalian safety, and quantifying anti-leishmanial efficacy.

Physicochemical Handling & Preparation

Reagent Preparation
  • Stock Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Storage: -20°C, protected from light (amber vials). Nitro compounds can be photosensitive.

  • Solubility Limit: Typically soluble up to 10-20 mM in DMSO.

Serial Dilution Workflow (The "Intermediate Plate" Method)

Direct addition of high-concentration DMSO stock to cell culture often causes immediate precipitation (shock-out). Use an intermediate dilution step.

  • Master Stock: Prepare 10 mM 6-NIP in 100% DMSO.

  • Intermediate Plate: Perform 3-fold serial dilutions in 100% DMSO in a V-bottom plate.

  • Working Plate: Transfer 2 µL from the Intermediate Plate to 198 µL of culture media (1:100 dilution). This creates a 2x working concentration with 1% DMSO.

  • Assay Plate: Add 100 µL of the 2x working solution to 100 µL of cells.

    • Final DMSO: 0.5% (well tolerated by most cell lines).

    • Final 6-NIP: Desired gradient (e.g., 100 µM down to 0.1 µM).

Protocol A: Mammalian Cytotoxicity Counter-Screen

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to calculate the Selectivity Index. Cell Line: Vero (Monkey Kidney) or HepG2 (Human Liver). Readout: Resazurin (Alamar Blue). Note: We avoid MTT due to potential redox interference by the nitro group.

Experimental Workflow
  • Seeding: Seed Vero cells at

    
     cells/well in 96-well plates (MEM + 10% FBS). Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Remove supernatant. Add 100 µL fresh media. Add 100 µL of 2x 6-NIP dilutions (from Section 2.2).

  • Controls:

    • Negative Control: 0.5% DMSO (vehicle).

    • Positive Control: Doxorubicin (10 µM) or Saponin.

    • Blank: Media only (no cells).

  • Incubation: Incubate for 72 hours.

  • Readout:

    • Add 20 µL Resazurin solution (0.15 mg/mL in PBS).

    • Incubate 2-4 hours until vehicle wells turn pink.

    • Measure Fluorescence: Ex 560 nm / Em 590 nm.

Data Analysis

Calculate % Viability:



Fit data to a 4-parameter logistic (4PL) curve to derive CC50.

Protocol B: Intracellular Anti-Leishmanial Efficacy

Objective: Determine IC50 against Leishmania donovani intracellular amastigotes (the clinically relevant form). Model: THP-1 Human Monocytes differentiated into Macrophages.

Workflow Diagram

G Prep THP-1 Monocytes + PMA (24h) Infect Infection with L. donovani Promastigotes (Ratio 10:1) Prep->Infect Diff. to Macrophage Wash Wash Extracellular Parasites Infect->Wash 24h Post-Infection Treat Add 6-NIP (72h Incubation) Wash->Treat Fix Fix & Stain (Giemsa or DAPI) Treat->Fix Count Microscopy/HCS Count Amastigotes Fix->Count

Caption: Figure 1. High-Content Screening (HCS) workflow for intracellular amastigote susceptibility testing.

Step-by-Step Methodology
  • Differentiation: Seed THP-1 cells (

    
    /well) in 96-well plates with RPMI-1640 + 10% FBS + 20 ng/mL PMA (Phorbol 12-myristate 13-acetate). Incubate 24h to induce macrophage differentiation.
    
  • Resting: Wash cells with warm PBS to remove PMA. Add fresh media (no PMA) and rest for 24h.

  • Infection: Add stationary-phase L. donovani promastigotes at a Multiplicity of Infection (MOI) of 10:1 (10 parasites per macrophage). Incubate 24h.

  • Washing: Wash 3x with warm PBS to remove non-internalized parasites. This is critical to ensure you are measuring intracellular killing.

  • Treatment: Add 6-NIP serial dilutions (as per Section 2.2). Include Miltefosine or Amphotericin B as a reference drug. Incubate 72h.

  • Staining & Readout (Giemsa Method):

    • Fix cells with methanol (1 min).

    • Stain with 10% Giemsa solution (20 mins).

    • Manual Count: Count # of amastigotes per 100 macrophages.

    • Automated (Preferred): If using GFP-transfected parasites, fix with 4% Paraformaldehyde and read fluorescence or use High-Content Imaging (HCS) to count intracellular spots.

Mechanism of Action: The Nitroreductase Pathway

Understanding the activation pathway is essential for interpreting resistance. 6-NIP is hypothesized to be a prodrug.

MOA Compound 6-NIP (Prodrug) Enters Parasite NTR Type I Nitroreductase (Mitochondrial) Compound->NTR Substrate Binding Intermediate Nitro-Radical Anion (Reactive Species) NTR->Intermediate 2e- Reduction Damage DNA Helix Damage Protein Adducts Intermediate->Damage Covalent Binding Death Parasite Death (Apoptosis-like) Damage->Death

Caption: Figure 2. Proposed bioactivation mechanism of this compound via parasite-specific nitroreductases.

Data Presentation & Interpretation

Summarize your screening data using the following table structure to make rapid "Go/No-Go" decisions.

ParameterMetricAcceptable Threshold (Hit Criteria)
Potency IC50 (Amastigote)

(Ideal:

)
Toxicity CC50 (Vero/HepG2)

Selectivity SI (CC50 / IC50)

(Ideal:

)
Solubility PrecipitationNone observed at

in media
Troubleshooting Guide
  • Yellow Media: If the highest concentration wells are yellow, the compound is absorbing light. Do not use absorbance readouts < 500 nm.

  • High Background in Viability Assay: If using MTT and viability > 100%, the compound is reducing the tetrazolium. Switch to ATP-based (CellTiter-Glo) or Resazurin assays immediately.

  • Loss of Potency: Nitro compounds can be metabolized by liver enzymes (S9 fraction). If moving to in vivo, check microsomal stability early.

References

  • Fersing, C., et al. (2019). "Imidazo[1,2-a]pyridine-3-carboxamides as potential antileishmanial agents: Synthesis, biological evaluation and structure-activity relationships." European Journal of Medicinal Chemistry.

  • Goel, R., et al. (2023). "Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes."[1][2] ACS Omega.[1][3]

  • Patterson, S., & Wyllie, S. (2014). "Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects." Trends in Parasitology.

  • Riss, T. L., et al. (2016). "Cell Viability Assays: MTT and Resazurin." Assay Guidance Manual (NCBI).

Sources

Method for assessing the antitubercular activity of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Assessment of Antitubercular Activity for Imidazo[1,2-a]pyridine Derivatives

Introduction

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in antitubercular drug discovery, primarily due to its potent inhibition of the cytochrome bc1 complex (specifically the QcrB subunit) in Mycobacterium tuberculosis (Mtb).[1][2] Unlike traditional frontline drugs that target cell wall synthesis (e.g., Isoniazid), imidazo[1,2-a]pyridines disrupt bioenergetics, leading to rapid ATP depletion.

This guide provides a rigorous, self-validating workflow for assessing these derivatives. It moves beyond simple growth inhibition to include mechanism-specific validation (ATP depletion) and cytotoxicity profiling, ensuring that "hits" are true lead candidates and not general toxins.

Experimental Workflow Overview

The following diagram outlines the logical progression from compound handling to mechanistic validation.

G Start Compound Library (Imidazo[1,2-a]pyridines) Solubility Solubility Check (DMSO Stability) Start->Solubility MABA Primary Screen: MABA Assay (7H9 Broth, H37Rv) Solubility->MABA Dilute to <1% DMSO MIC_Calc MIC Determination (Visual/Fluorometric) MABA->MIC_Calc Decision MIC < 10 µM? MIC_Calc->Decision Cyto Cytotoxicity Profiling (Vero Cells, MTT/Resazurin) Decision->Cyto Yes Stop Stop Decision->Stop No (Discard) SI_Calc Selectivity Index (SI) (CC50 / MIC) Cyto->SI_Calc MoA MoA Validation: ATP Depletion Assay SI_Calc->MoA If SI > 10 Target Target Confirmation (QcrB Mutant Generation) MoA->Target Confirm QcrB

Figure 1: Critical path for evaluating imidazo[1,2-a]pyridine derivatives, prioritizing solubility and selectivity before mechanistic confirmation.

Protocol 1: Primary Screening (MABA)

The Microplate Alamar Blue Assay (MABA) is the industry standard for determining the Minimum Inhibitory Concentration (MIC) due to its correlation with BACTEC radiometric methods and low cost.

Objective: Determine the lowest concentration of compound preventing visual color change from blue (oxidized) to pink (reduced).

Materials & Reagents
ComponentSpecification
Strain M. tuberculosis H37Rv (ATCC 27294)
Media Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80
Reagent Alamar Blue (Resazurin) solution (commercial or 0.01% powder in water)
Controls Rifampicin (RIF), Isoniazid (INH), DMSO (Vehicle)
Step-by-Step Methodology
  • Inoculum Preparation:

    • Culture H37Rv in 7H9 broth to mid-log phase (OD600 0.4–0.8).

    • Dilute culture to OD600 0.001 (approx. 105 CFU/mL) in fresh media. Critical: Higher inoculum densities can artificially raise MIC values for bioenergetic inhibitors.

  • Plate Layout (96-well):

    • Perimeter Wells: Fill with 200 µL sterile water to prevent evaporation (edge effect).[3]

    • Test Wells: Add 100 µL of 7H9 broth.

    • Compound Addition: Add 100 µL of 2x compound stock to column 2. Perform serial 2-fold dilutions from column 2 to 10.

    • Controls: Column 11 = Growth Control (bacteria + DMSO only). Column 12 = Sterility Control (media only).

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension to all wells except sterility controls.

    • Final Volume: 200 µL/well. Final DMSO concentration must be ≤1% .

  • Incubation:

    • Seal plates with breathable membrane. Incubate at 37°C for 7 days .

  • Readout:

    • Add 30 µL of Alamar Blue solution + 20 µL 10% Tween 80 (1:1 mix) to one growth control well. Incubate 24h.

    • If control turns pink, add reagent to all wells and incubate for an additional 24h.

    • Scoring: Blue = Inhibition (No growth); Pink = Growth.

    • MIC Definition: Lowest concentration preventing the color change.[4]

Protocol 2: Cytotoxicity Profiling (Vero Cells)

Imidazo[1,2-a]pyridines are lipophilic and can exhibit off-target eukaryotic toxicity. This step calculates the Selectivity Index (SI).

Objective: Determine the CC50 (Cytotoxic Concentration 50%) against Vero (African Green Monkey Kidney) cells.

Methodology
  • Seeding: Seed Vero cells at 1 x 104 cells/well in DMEM + 10% FBS in 96-well plates. Incubate 24h to allow attachment.

  • Treatment: Remove media. Add compounds in serial dilutions (range typically 100 µM to 0.1 µM) in fresh media.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Assay (MTT):

    • Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h.

    • Remove supernatant.[5] Solubilize formazan crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm.[6]

  • Calculation:

    • Target: SI > 10 is acceptable; SI > 50 is excellent.

Protocol 3: Mechanism of Action (ATP Depletion)

Since imidazo[1,2-a]pyridines target QcrB, they disrupt the electron transport chain, causing a collapse in intracellular ATP levels. This assay distinguishes them from cell-wall inhibitors.

Objective: Quantify intrabacterial ATP levels using a luminescence-based luciferase assay (e.g., BacTiter-Glo™).

Methodology
  • Culture Setup: Grow H37Rv to mid-log phase. Aliquot into 96-well white opaque plates (100 µL/well).

  • Treatment: Treat with compound at 5x MIC and 10x MIC .

    • Positive Control:[1] Bedaquiline (known ATP synthase inhibitor).

    • Negative Control: Isoniazid (cell wall inhibitor, slow ATP impact) or DMSO.

  • Time Course: Incubate for 24 hours. (Note: QcrB inhibitors are bacteriostatic; ATP depletion is observed but may be slower than with ATP synthase inhibitors).

  • Lysis & Detection:

    • Add 100 µL of BacTiter-Glo™ Reagent directly to the wells (1:1 ratio).[7]

    • Scientific Note: The reagent contains lytic agents and thermostable luciferase. No separate lysis step is required.[7][8]

    • Mix on orbital shaker for 5 minutes.

  • Readout: Measure luminescence (RLU) on a luminometer.

  • Interpretation:

    • A significant reduction in RLU (>50%) compared to DMSO control confirms bioenergetic disruption.

    • Lack of ATP depletion suggests an off-target mechanism.

Data Analysis & Interpretation

ParameterFormula/CriteriaInterpretation
MIC Lowest conc. with no color change (Blue)< 1 µM: Potent Hit1–10 µM: Moderate Activity> 10 µM: Poor Activity
CC50 Conc. reducing Vero viability by 50%< 10 µM: Cytotoxic (Flag for structural modification)
Selectivity Index (SI)

> 10: Good therapeutic window< 10: Potential toxicity concerns
ATP Levels % RLU relative to DMSO control< 50%: Consistent with QcrB/Bioenergetic inhibition

References

  • Abrahams, K. A., et al. (2012). "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB."[9] PLoS ONE, 7(12): e52951.[9] Link

  • Collins, L., & Franzblau, S. G. (1997). "Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium." Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. Link

  • Moraski, G. C., et al. (2011). "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity." ACS Medicinal Chemistry Letters, 2(6), 466–470. Link

  • Promega Corporation. "BacTiter-Glo™ Microbial Cell Viability Assay Technical Bulletin." Link

  • Pethe, K., et al. (2013). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine, 19, 1157–1160. Link

Sources

Synthesis protocol for functionalized imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Functionalized Imidazo[1,2-a]Pyridine Derivatives

Introduction: The Privileged Scaffold in Modern Chemistry

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered immense interest from researchers in medicinal chemistry, drug development, and material sciences.[1][2] This "privileged scaffold" is a cornerstone in numerous commercial drugs, including the anxiolytic alpidem and the widely prescribed insomnia medication zolpidem.[3][4] Its broad spectrum of biological activities—spanning anticancer, anti-inflammatory, antiviral, and antimicrobial properties—drives the continuous innovation in its synthesis.[4][5] Furthermore, the unique photophysical properties of these derivatives make them valuable in the development of optoelectronic materials.[6]

This guide provides a comprehensive overview of robust and modern synthetic protocols for creating functionalized imidazo[1,2-a]pyridine derivatives. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind these powerful reactions, offering field-proven insights for researchers aiming to construct diverse molecular architectures with precision and efficiency. We will explore classical condensation methods, the elegance of multicomponent reactions (MCRs), and the sophistication of direct C-H functionalization.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of the imidazo[1,2-a]pyridine skeleton can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the need for efficiency and sustainability.

Multicomponent Reactions (MCRs): The Power of Convergence

MCRs are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single step from three or more starting materials.[7] This convergence avoids lengthy isolation and purification of intermediates, saving time and resources.[8]

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction stands as one of the most effective methods for synthesizing 3-aminoimidazo[1,2-a]pyridines.[6][9] This acid-catalyzed, one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly assemble the core scaffold.[10]

Causality and Mechanism: The reaction is initiated by the acid-catalyzed formation of an iminium ion from the 2-aminopyridine and the aldehyde. The isocyanide then acts as a nucleophile, attacking the iminium ion in a formal [4+1] cycloaddition.[3][11] An intramolecular attack by the pyridine nitrogen atom, followed by rearomatization, yields the stable imidazo[1,2-a]pyridine product.[3] The choice of a Lewis or Brønsted acid catalyst is crucial for promoting the initial imine formation.[12]

GBB_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization & Rearomatization 2-Aminopyridine 2-Aminopyridine Iminium_Ion Iminium Ion 2-Aminopyridine->Iminium_Ion + Aldehyde, H+ Aldehyde Aldehyde Nitrile_Intermediate Nitrile Intermediate Iminium_Ion->Nitrile_Intermediate + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrile_Intermediate Cyclized_Intermediate Cyclized Intermediate Nitrile_Intermediate->Cyclized_Intermediate Intramolecular Attack Final_Product 3-Aminoimidazo[1,2-a]pyridine Cyclized_Intermediate->Final_Product Rearomatization caption Mechanism of the Groebke-Blackburn-Bienaymé (GBB) Reaction.

Caption: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) Reaction.

The A³-Coupling Reaction

Another powerful MCR is the A³-coupling (Aldehyde, Alkyne, Amine) reaction. This method, typically catalyzed by copper, combines a 2-aminopyridine, an aldehyde, and a terminal alkyne.[1][13] The process involves a domino sequence of condensation followed by a 5-exo-dig cycloisomerization to furnish the final product.[13] This approach is particularly noted for its compatibility with green chemistry principles, with protocols developed in aqueous micellar media, using water as the solvent.[13][14]

Direct C-H Functionalization: The Modern Approach to Derivatization

Direct C-H functionalization has emerged as a revolutionary strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[15] For the imidazo[1,2-a]pyridine scaffold, the C3 position is the most common site for this transformation.[16][17]

Visible Light Photoredox Catalysis: A significant advancement in this area is the use of visible light-induced photoredox catalysis.[15] This technique employs photocatalysts, such as ruthenium or iridium complexes, or organic dyes like rose bengal, to initiate radical reactions under mild conditions. This method allows for a wide range of functional groups to be introduced at the C3 position, including alkyl, aryl, and thio groups, providing an effective pathway for derivatization. The process is highly attractive due to its operational simplicity and alignment with green chemistry principles.[18]

CH_Functionalization_Workflow cluster_workflow Visible-Light C-H Functionalization Workflow start Imidazo[1,2-a]pyridine + Functional Group Precursor photocat Photocatalyst (e.g., Ru(bpy)3) start->photocat set Single Electron Transfer (SET) start->set coupling Radical Coupling with Imidazo[1,2-a]pyridine start->coupling excitation Excited State Photocatalyst* photocat->excitation hv light Visible Light (Blue LED) excitation->set radical Radical Intermediate Formation set->radical radical->coupling product C3-Functionalized Product coupling->product caption Workflow for photocatalytic C-H functionalization.

Caption: Workflow for photocatalytic C-H functionalization.

Classical Condensation Reactions: The Foundation

The foundational method for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-haloketone, first reported by Tschitschibabin.[1] While historically requiring harsh conditions, modern iterations have significantly improved the efficiency and sustainability of this approach.[1] Innovations include the use of microwave irradiation to dramatically reduce reaction times and the development of solvent-free and catalyst-free protocols, which simplify purification and reduce environmental impact.[1][19]

Detailed Experimental Protocols

The following protocols are self-validating systems, providing researchers with reliable, step-by-step methodologies for synthesizing functionalized imidazo[1,2-a]pyridines.

Protocol 1: Ultrasound-Assisted Groebke-Blackburn-Bienaymé Reaction

This protocol describes a green, ultrasound-assisted, one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[6][8]

Materials and Reagents:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Aldehyde (e.g., furfural) (1.0 mmol)

  • Isocyanide (e.g., cyclohexyl isocyanide) (1.0 mmol)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.1 mmol, 10 mol%)

  • Ethanol (EtOH) (3.0 mL)

  • Ultrasound bath/sonicator

  • Standard glassware for organic synthesis

Procedure:

  • In a sealed vial, combine the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and PTSA·H₂O (10 mol%) in ethanol (3.0 mL).

  • Place the sealed vial in an ultrasound bath at room temperature.

  • Irradiate the reaction mixture with ultrasound. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel (using an appropriate eluent system, e.g., hexanes/ethyl acetate) to afford the pure 3-aminoimidazo[1,2-a]pyridine derivative.

Trustworthiness: This method has been shown to produce moderate to excellent yields (67-91%) for a variety of substrates.[6][8] The use of ultrasound accelerates the reaction, and PTSA is an inexpensive and effective catalyst.[8]

Entry2-AminopyridineAldehydeIsocyanideCatalyst (mol%)Yield (%)Reference
12-aminopyridineFurfuralCyclohexylPTSA·H₂O (10)89[8]
22-amino-5-chloropyridine4-ChlorobenzaldehydeCyclohexylNH₄Cl (10)86[6]
32-amino-5-cyanopyridineFurfuralCyclohexylPBA (10)67[6]

Table 1: Comparison of Catalysts and Substrates in GBB Reactions.

Protocol 2: Copper-Catalyzed A³-Coupling in Aqueous Media

This protocol outlines an environmentally sustainable synthesis of imidazo[1,2-a]pyridines via a domino A³-coupling reaction in water.[13]

Materials and Reagents:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Aromatic aldehyde (1.2 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.5 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%)

  • Sodium ascorbate (0.2 mmol, 20 mol%)

  • Sodium dodecyl sulfate (SDS) (0.1 mmol, 10 mol%)

  • Water (5.0 mL)

Procedure:

  • To a solution of SDS (10 mol%) in water (5.0 mL) in a round-bottom flask, add the 2-aminopyridine (1.0 mmol), aldehyde (1.2 mmol), and alkyne (1.5 mmol).

  • To this suspension, add CuSO₄·5H₂O (10 mol%) followed by sodium ascorbate (20 mol%).

  • Heat the reaction mixture to 50 °C and stir until the starting materials are consumed (as monitored by TLC).

  • After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine.

Causality and Trustworthiness: The combination of CuSO₄ and sodium ascorbate generates the active Cu(I) catalyst in situ. SDS acts as a surfactant to create micelles in the aqueous medium, facilitating the reaction between the organic substrates. This protocol provides good to excellent yields and demonstrates high functional group tolerance.[13]

Protocol 3: Solvent-Free Condensation of 2-Aminopyridine with an α-Haloketone

This protocol presents a highly efficient, catalyst-free, and solvent-free method for synthesizing imidazo[1,2-a]pyridines.[1]

Materials and Reagents:

  • Substituted 2-aminopyridine (1.0 mmol)

  • α-Bromo/chloroketone (e.g., 2-bromoacetophenone) (1.1 mmol)

Procedure:

  • In a reaction vial, mix the 2-aminopyridine (1.0 mmol) and the α-haloketone (1.1 mmol).

  • Heat the neat mixture to 60 °C with stirring.

  • Continue heating for the required time (typically 1-2 hours), monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the resulting solid in a suitable solvent (e.g., dichloromethane) and purify by flash chromatography or recrystallization to obtain the pure product.

Trustworthiness: This method is notable for its simplicity, high yields, and adherence to green chemistry principles by eliminating both catalyst and solvent.[1] The reaction proceeds via nucleophilic substitution of the halide by the pyridine nitrogen, followed by intramolecular cyclization and dehydration.

Entry2-Aminopyridineα-HaloketoneConditionsYield (%)Reference
12-aminopyridine2-bromoacetophenone60 °C, neatHigh[1]
22-amino-5-bromopyridine2-bromo-1-(3,4-dichlorophenyl)ethanoneMicrowaveHigh[19]
32-aminopyridine2-bromoacetaldehyde150-200 °C, sealed tubeModest[1]

Table 2: Comparison of Condensation Reaction Conditions.

Conclusion and Future Outlook

The synthesis of functionalized imidazo[1,2-a]pyridines is a dynamic and evolving field. While classical condensation reactions laid the groundwork, modern methodologies have shifted towards greater efficiency, diversity, and sustainability. Multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé synthesis, offer unparalleled convergence for building molecular complexity in a single step. Concurrently, direct C-H functionalization, especially through visible-light photoredox catalysis, provides elegant and mild pathways for late-stage derivatization.

Future research will likely continue to focus on expanding the scope of these reactions, developing novel catalytic systems, and exploring the functionalization of less-reactive positions on the pyridine ring (C5, C6, C7, C8).[16][17] The integration of flow chemistry and automated synthesis platforms also promises to accelerate the discovery and optimization of new imidazo[1,2-a]pyridine-based therapeutic agents and materials.[20]

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry.
  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. PMC.
  • Synthesis of imidazo[1,2-a]pyridines using recyclable Cu-Mn bimetallic catalyst in water. ScienceDirect.
  • Microwave‐assisted Groebke‐Blackburn‐Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles via in‐s. IQAC.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PMC.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.
  • A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. NIH.
  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI.
  • New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. ResearchGate.
  • Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. ResearchGate.
  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate.
  • (PDF) Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. ResearchGate.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate.

Sources

Application Notes and Protocols for Molecular Docking Studies of 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold and the Power of In Silico Screening

The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of several marketed drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antitubercular, anti-inflammatory, and antiviral properties.[2][3][4][5] The compound 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine represents a specific iteration of this versatile scaffold, and its potential therapeutic applications warrant in-depth investigation.

Molecular docking is a powerful computational technique that has become indispensable in modern drug discovery.[6][7] It predicts the preferred orientation of a ligand when bound to a target protein, providing valuable insights into binding affinity and interaction patterns.[6][7][8] This in silico approach allows for the rapid screening of virtual compound libraries, helping to prioritize molecules for synthesis and biological evaluation, thereby saving significant time and resources.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in molecular docking studies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

I. Foundational Principles of Molecular Docking

Molecular docking simulates the interaction between a ligand (in this case, this compound) and a protein receptor at the atomic level.[9] The process involves two key steps:

  • Pose Generation: Predicting the conformation, position, and orientation of the ligand within the protein's binding site.[9]

  • Scoring: Estimating the binding affinity for each generated pose using a scoring function.[9][10]

The goal is to identify the pose with the most favorable binding energy, which is predicted to be the most stable and likely binding mode.[11]

II. Pre-Docking Preparation: Setting the Stage for Accurate Simulations

The accuracy of molecular docking results is highly dependent on the meticulous preparation of both the ligand and the protein receptor.

A. Ligand Preparation

The three-dimensional structure of this compound must be accurately represented.

Protocol 1: Ligand Preparation using Avogadro and AutoDockTools

  • 2D Structure Generation:

    • Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Structure Generation and Optimization:

    • Import the 2D structure into a molecular editor like Avogadro.

    • Use the software's tools to generate a 3D conformation.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step ensures realistic bond lengths and angles.[12]

    • Save the optimized structure in a .mol2 or .pdb format.

  • Preparation for AutoDock:

    • Launch AutoDockTools (ADT).[13]

    • Load the ligand file (.mol2 or .pdb).

    • ADT will automatically add polar hydrogens and compute Gasteiger charges, which are crucial for calculating electrostatic interactions.[14][15]

    • Define the rotatable bonds of the ligand. This allows for conformational flexibility during the docking simulation.[16]

    • Save the prepared ligand in the .pdbqt format, which is the required input format for AutoDock Vina.[13]

B. Protein Receptor Preparation

The quality of the protein structure is paramount for a successful docking study. Crystal structures are typically obtained from the Protein Data Bank (PDB).

Protocol 2: Protein Receptor Preparation

  • PDB File Selection and Initial Cleaning:

    • Download the desired protein structure from the RCSB PDB database.

    • For this example, let's assume we are targeting a specific kinase.

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[17]

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands (unless a specific water molecule is known to be crucial for binding).[12][18]

    • If the protein is a multimer, retain only the chain of interest for the docking study, unless the biological unit is the multimer and the binding site is at the interface.[12]

  • Structure Refinement and Preparation for AutoDock:

    • Load the cleaned PDB file into AutoDockTools.[13]

    • Add polar hydrogens to the protein.[14]

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the .pdbqt format.[13]

III. The Molecular Docking Workflow

This section outlines the step-by-step procedure for performing molecular docking using AutoDock Vina, a widely used and validated docking program.[19]

A. Defining the Binding Site: The Grid Box

AutoDock Vina requires the definition of a three-dimensional grid box that encompasses the binding site of the protein.

Protocol 3: Grid Box Generation

  • Identify the Binding Pocket:

    • The binding pocket can be identified based on the location of a co-crystallized ligand in the PDB structure or through literature reports.

    • If the binding site is unknown, pocket prediction servers can be used.

  • Set Grid Box Parameters in AutoDockTools:

    • With the prepared protein loaded in ADT, open the "Grid" -> "Grid Box" menu.

    • Center the grid box on the identified binding pocket.

    • Adjust the dimensions of the grid box to ensure it is large enough to accommodate the ligand and allow for rotational and translational movements.[15] A typical starting point is a box that extends 10-15 Å beyond the ligand in each direction.

    • Record the center coordinates (x, y, z) and the dimensions of the grid box.

B. Running the Docking Simulation

Protocol 4: Executing the AutoDock Vina Simulation

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) that contains the following information:

  • Run AutoDock Vina from the Command Line:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Execute the following command:

IV. Post-Docking Analysis and Interpretation of Results

A. Binding Affinity and Pose Selection

AutoDock Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.[8]

  • Binding Affinity: The lower the binding energy, the more stable the predicted protein-ligand complex.[8]

  • Pose Selection: The pose with the lowest binding energy is typically considered the most likely binding mode.[11] However, it is crucial to visually inspect the top-ranked poses.

B. Visualization and Interaction Analysis

Protocol 5: Analyzing Docking Results

  • Load Results into a Visualization Tool:

    • Open the protein receptor (protein.pdbqt) and the docking results file (docking_results.pdbqt) in PyMOL or UCSF Chimera.

  • Visual Inspection of the Best Pose:

    • Examine the orientation of the this compound within the binding pocket.

    • Assess the steric and electronic complementarity between the ligand and the protein.

  • Identify Key Interactions:

    • Use the visualization software's tools to identify and analyze the non-covalent interactions between the ligand and the protein's amino acid residues.[20] These interactions are critical for binding affinity and specificity.

    • Hydrogen Bonds: Look for hydrogen bonds between the nitro groups or the pyridine nitrogen of the ligand and polar residues in the binding site.

    • Hydrophobic Interactions: Identify interactions between the aromatic rings of the ligand and nonpolar residues.

    • Pi-Pi Stacking: Look for stacking interactions between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

The following table summarizes the key parameters to analyze:

ParameterDescriptionSignificance
Binding Affinity (kcal/mol) The predicted free energy of binding.A lower value indicates a more favorable interaction.[8]
Binding Pose The predicted 3D orientation of the ligand in the binding site.Provides insight into the specific interactions driving binding.[8]
Hydrogen Bonds Electrostatic attraction between a hydrogen atom and an electronegative atom.Crucial for specificity and affinity.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and protein.A major driving force for binding.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.Contributes to binding stability.

V. Workflow Visualization

The following diagrams illustrate the key workflows described in these application notes.

Molecular_Docking_Workflow cluster_prep Pre-Docking Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis Ligand_Prep Ligand Preparation (this compound) Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Protein_Prep Protein Receptor Preparation Protein_Prep->Grid_Gen Run_Vina Run AutoDock Vina Grid_Gen->Run_Vina Analyze_Results Analyze Binding Affinity and Poses Run_Vina->Analyze_Results Visualize Visualize Interactions Analyze_Results->Visualize Ligand_Preparation_Workflow Start Start: 2D Structure Generate_3D Generate 3D Conformation Start->Generate_3D Energy_Minimize Energy Minimization Generate_3D->Energy_Minimize Save_mol2 Save as .mol2/.pdb Energy_Minimize->Save_mol2 Load_ADT Load into AutoDockTools Save_mol2->Load_ADT Add_Hydrogens_Charges Add Polar Hydrogens & Gasteiger Charges Load_ADT->Add_Hydrogens_Charges Define_Rotatable_Bonds Define Rotatable Bonds Add_Hydrogens_Charges->Define_Rotatable_Bonds Save_PDBQT Save as .pdbqt Define_Rotatable_Bonds->Save_PDBQT

Figure 2: Ligand preparation workflow.

Protein_Preparation_Workflow Start Start: PDB File Remove_Nonessentials Remove Water, Ions, Co-ligands Start->Remove_Nonessentials Select_Chain Select Chain of Interest Remove_Nonessentials->Select_Chain Load_ADT Load into AutoDockTools Select_Chain->Load_ADT Add_Hydrogens Add Polar Hydrogens Load_ADT->Add_Hydrogens Assign_Charges Assign Kollman Charges Add_Hydrogens->Assign_Charges Save_PDBQT Save as .pdbqt Assign_Charges->Save_PDBQT

Figure 3: Protein preparation workflow.

VI. Conclusion and Future Perspectives

Molecular docking is a valuable tool for hypothesis generation in drug discovery. The protocols outlined in these application notes provide a robust framework for investigating the potential interactions of this compound with various biological targets. It is important to remember that docking results are predictions and should be validated through experimental techniques such as in vitro binding assays and crystallography. The insights gained from these in silico studies can guide the rational design of more potent and selective derivatives of the imidazo[1,2-a]pyridine scaffold.

VII. References

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Retrieved from [Link]

  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]

  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(26), 5481-5488.

  • YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]

  • Guide for small molecule molecular docking. (2023, October 10). Retrieved from [Link]

  • PubMed. (2025, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

  • Chemical Methodologies. (2025, May 24). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Retrieved from [Link]

  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from [Link]

  • Chemical Methodologies. (2025, November 15). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Retrieved from [Link]

  • SpringerLink. (n.d.). AutoDock and AutoDockTools for Protein-Ligand Docking. Retrieved from [Link]

  • Center for Computational Structural Biology. (n.d.). AutoDock Version 4.2. Retrieved from [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • ACS Publications. (2025, September 9). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • Cresset Group. (n.d.). Protein-ligand docking. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • PubMed. (2008, December 15). Using AutoDock for Ligand-Receptor Docking. Retrieved from [Link]

  • PMC. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. Retrieved from [Link]

  • PubMed. (2011, September 15). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]

  • Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (n.d.). Retrieved from [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-611.

  • PubMed. (2024, December 11). Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Retrieved from [Link]

  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • PMC. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. Retrieved from [Link]

  • ChemRxiv. (2023, January 25). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • MDPI. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Asian Journal of Chemistry. (2025, May 27). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2026, January 8). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

Sources

Strategic Application of Imidazo[1,2-a]pyridine Scaffolds in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, widely utilized for its ability to function as an adenine bioisostere. Its planar, bicyclic structure allows it to mimic the purine ring of ATP, making it an ideal template for Type I and Type I½ kinase inhibitors. This guide details the application of this scaffold in inhibiting serine/threonine and lipid kinases (specifically p38 MAPK and PI3K


 ), providing validated protocols for biochemical screening (ADP-Glo™) and cellular target engagement.

Molecular Rationale: The Hinge Binder

The efficacy of imidazo[1,2-a]pyridines stems from their specific binding mode within the kinase ATP-binding pocket.

  • Hinge Interaction: The N1 nitrogen typically acts as a hydrogen bond acceptor interacting with the backbone amide of the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • Substituent Vectors:

    • C3 Position: Often functionalized with aryl groups to target the hydrophobic back pocket or gatekeeper residues.

    • C6/C8 Positions: Used to tune solubility and solvent-front interactions.

Signaling Pathway Context (PI3K/Akt/mTOR)

Imidazo[1,2-a]pyridines are potent inhibitors of the PI3K/Akt pathway, often used to block tumor proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Class I (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

Figure 1: The PI3K/Akt/mTOR signaling cascade. Imidazo[1,2-a]pyridines competitively inhibit PI3K, preventing PIP2 to PIP3 conversion.

Biochemical Assay Protocol: ADP-Glo™ Kinase Assay

Objective: Determine the IC


 of imidazo[1,2-a]pyridine derivatives against recombinant kinases (e.g., p38

or PI3K

). Method: Homogeneous, luminescent ADP detection.[1]
Critical Parameters
  • ATP Concentration: Must be set at or below the

    
     of the specific kinase to ensure sensitivity to ATP-competitive inhibitors.
    
  • DMSO Tolerance: Imidazo[1,2-a]pyridines are lipophilic. Ensure final DMSO concentration is <2% to prevent enzyme denaturation, though the scaffold is generally stable.

Materials[2]
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Substrate:

    • For p38 MAPK: p38 Peptide or MBP (Myelin Basic Protein).

    • For PI3K: PIP2:PS lipid substrate.[2]

  • Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 10 mM stocks of imidazo[1,2-a]pyridine analogs in 100% DMSO.

    • Perform 3-fold serial dilutions in DMSO.

    • Dilute 1:25 into Kinase Buffer to create 4X working stocks (4% DMSO).

  • Kinase Reaction (384-well Low Volume White Plate):

    • Step 1: Add 2.5

      
      L of Kinase Enzyme (optimized concentration, typically 1-5 ng/well).
      
    • Step 2: Add 2.5

      
      L of 4X Compound (Final DMSO = 1%). Incubate 10 min at RT (Residence time is critical for this scaffold).
      
    • Step 3: Add 5

      
      L of ATP/Substrate Mix (ATP @ 
      
      
      
      ).
    • Incubation: Seal plate and incubate for 60 minutes at RT.

  • ADP Detection:

    • Step 4: Add 10

      
      L of ADP-Glo™ Reagent . Incubate 40 min at RT. (Stops reaction, depletes unconsumed ATP).
      
    • Step 5: Add 20

      
      L of Kinase Detection Reagent . Incubate 30 min at RT. (Converts ADP 
      
      
      
      ATP
      
      
      Light).
    • Step 6: Read Luminescence (Integration time: 0.5–1.0 sec).

Assay_Workflow cluster_0 Reaction Phase cluster_1 Detection Phase Kinase Kinase + Compound (2.5 µL) Substrate ATP + Substrate (5 µL) Kinase->Substrate 10 min Pre-incubation ADPGlo ADP-Glo Reagent (10 µL) Substrate->ADPGlo 60 min Reaction Detect Detection Reagent (20 µL) ADPGlo->Detect 40 min Depletion Read Luminometer Read Detect->Read 30 min Conversion

Figure 2: ADP-Glo assay workflow. The sequential addition ensures high signal-to-background ratios by eliminating unreacted ATP.

Cellular Validation: Target Engagement

Objective: Confirm that the biochemical potency translates to intracellular kinase inhibition using Western Blotting. Target Model: Inhibition of p38 MAPK phosphorylation (Thr180/Tyr182) in HeLa or THP-1 cells.

Protocol
  • Seeding: Plate HeLa cells at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Starvation: Replace medium with serum-free DMEM for 4–16 hours to reduce basal phosphorylation.

  • Treatment:

    • Pre-treat with Imidazo[1,2-a]pyridine compound (0.1, 1, 10

      
      M) for 1 hour.
      
    • Control: SB203580 (10

      
      M) as a positive control.
      
  • Stimulation: Add Anisomycin (10

    
    g/mL) or LPS (100 ng/mL) for 30 minutes to activate the p38 pathway.
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatases will strip the signal immediately upon lysis).

  • Detection: Perform SDS-PAGE and immunoblot with:

    • Primary: Rabbit anti-Phospho-p38 MAPK (Thr180/Tyr182).[3]

    • Loading Control: Mouse anti-Total p38 or GAPDH.

Data Analysis & Troubleshooting

IC50 Calculation

Normalize data to controls:



Fit using a 4-parameter logistic (4PL) equation in GraphPad Prism or XLfit.
Troubleshooting Guide
IssueProbable CauseSolution
High Background Incomplete ATP depletionExtend ADP-Glo Reagent incubation time to 60 min. Check ATP purity.
Steep Hill Slope (>2.0) Compound AggregationImidazo[1,2-a]pyridines can aggregate at high concentrations. Add 0.01% Triton X-100 to the buffer.
Shift in IC50 vs. Literature ATP CompetitionEnsure assay ATP concentration is close to

. If [ATP] >>

, competitive inhibitors appear less potent.
Low Cellular Efficacy Permeability/EffluxCheck cLogP. Imidazopyridines are P-gp substrates; consider co-dosing with efflux inhibitors for validation.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. (Accessed 2023).[4][5]

  • Bagdi, A.K., et al. Imidazo[1,2-a]pyridines as privileged structures in medicinal chemistry.[6] Current Topics in Medicinal Chemistry. (2016).[7]

  • Liu, Y., et al. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Semantic Scholar. (2023).

  • Sigma-Aldrich. p38 MAP Kinase Assay and Inhibitor Protocols.

  • BenchChem. Application Notes for Bioassay of Imidazole-Based p38 MAPK Inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Photostability of Fluorescent Imidazo[1,2-a]Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine fluorophores. This guide is designed for researchers, scientists, and drug development professionals who utilize the unique fluorescent properties of this versatile heterocyclic scaffold. Imidazo[1,2-a]pyridines are prized for their diverse biological activities and favorable photophysical characteristics.[1][2][3] However, like all fluorophores, their utility can be limited by photobleaching—the irreversible loss of fluorescence upon exposure to light.[4][5]

This document provides in-depth, experience-driven guidance to help you understand, troubleshoot, and ultimately enhance the photostability of your imidazo[1,2-a]pyridine compounds, ensuring the acquisition of robust and reproducible data in your experiments.

Part 1: Frequently Asked Questions - The Fundamentals of Photostability

This section addresses the foundational concepts of photobleaching as they relate to imidazo[1,2-a]pyridine compounds.

Q1: What is photobleaching and why is it a critical issue for my experiments?

A1: Photobleaching is the permanent photochemical destruction of a fluorophore, causing it to lose its ability to emit light.[4][6] During fluorescence microscopy, a fluorophore is designed to cycle repeatedly between its ground state and an excited state to generate a signal.[6] However, each excitation event carries a small probability that the molecule will be irreversibly damaged instead of returning to the ground state. This cumulative damage manifests as a gradual fading of the fluorescence signal during imaging.[5][7]

This is a critical issue because it can severely compromise your results by:

  • Limiting Observation Time: In time-lapse or live-cell imaging, rapid photobleaching shortens the window during which you can collect meaningful data.[4][8]

  • Reducing Signal-to-Noise: As the fluorophore fades, the signal can become difficult to distinguish from background noise, obscuring important details.[9]

Q2: What are the primary molecular mechanisms that cause my imidazo[1,2-a]pyridine to photobleach?

A2: The primary driver of photobleaching is the interaction of the excited-state fluorophore with molecular oxygen.[7][10] The process generally follows two main pathways originating from the highly reactive triplet state (T1).

  • Intersystem Crossing to the Triplet State: After absorbing a photon and reaching the excited singlet state (S1), most fluorophores relax by emitting a photon (fluorescence). However, a fraction of molecules can undergo "intersystem crossing" to a long-lived, highly reactive excited triplet state (T1).[7] This state is considered the main precursor to photobleaching.[11]

  • Generation of Reactive Oxygen Species (ROS): Once in the triplet state, the imidazo[1,2-a]pyridine can transfer its energy to dissolved molecular oxygen (³O₂), generating highly destructive reactive oxygen species (ROS).[12][13]

    • Singlet Oxygen (¹O₂): Energy transfer from the triplet-state fluorophore to ground-state oxygen can produce singlet oxygen, a potent oxidizing agent that can attack and destroy the fluorophore itself or other nearby molecules.[10][12]

    • Superoxide Radicals (O₂⁻•): Electron transfer can occur from the triplet fluorophore to molecular oxygen, forming a superoxide radical, another damaging ROS.[12]

These ROS are the primary executioners of photobleaching, causing irreversible covalent modifications to the imidazo[1,2-a]pyridine structure, rendering it non-fluorescent.[10]

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Photon Absorption (Excitation) Bleached Photobleached Imidazo[1,2-a]pyridine (Non-fluorescent) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 O2_ground Molecular Oxygen (³O₂) T1->O2_ground Energy/Electron Transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻•) ROS->S0 Attacks & Destroys Fluorophore

Figure 1: Core mechanism of photobleaching via the triplet state and ROS generation.
Q3: How do structural modifications to the imidazo[1,2-a]pyridine ring system affect photostability?

A3: The chemical structure of your imidazo[1,2-a]pyridine derivative is a primary determinant of its photostability. Substituents on both the phenyl ring and the fused heterocyclic system can significantly alter photophysical properties.[14][15]

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) groups, particularly on the 2-phenyl ring, often improve luminescence performance and can enhance photostability.[14][15] These groups can increase the rate of fluorescence, meaning the molecule spends less time in the excited state where non-radiative decay and intersystem crossing are more likely to occur.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) can have more unpredictable effects.[15] A nitro group, for example, is known to quench fluorescence and significantly decrease photostability.[14]

  • Extended Conjugation: Extending the π-conjugated system of the molecule can increase the fluorescence quantum yield, which often correlates with better photostability.[15]

The key is that structural changes influence the balance between radiative (fluorescence) and non-radiative decay pathways (including intersystem crossing). A more efficient fluorophore is often a more stable one.

Q4: My compound's brightness varies dramatically between different solvents. Why does this happen and how is it related to photostability?

A4: Solvent polarity and environment can profoundly impact a fluorophore's quantum yield and photostability.[16] The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed, essentially a measure of fluorescence efficiency.[16]

  • Solvent Polarity: Many fluorophores, including imidazo[1,2-a]pyridines, are sensitive to solvent polarity.[16][17][18] For some dyes, fluorescence quantum yield decreases with increasing solvent polarity.[19] This is because polar solvents can stabilize certain charge-transfer states or promote non-radiative decay pathways that compete with fluorescence.[20]

  • Viscosity: A more rigid or viscous environment can sometimes enhance fluorescence by restricting molecular vibrations and other non-radiative decay mechanisms, leading to a higher quantum yield.

  • pH: The pH of the medium can influence the protonation state of the imidazo[1,2-a]pyridine scaffold, which can alter its electronic structure and, consequently, its fluorescence properties.[18][21]

A low quantum yield in a particular solvent means that a larger fraction of excited molecules are decaying through non-radiative pathways.[16] This increases the probability of intersystem crossing to the triplet state, which, as discussed, is the primary gateway to photobleaching. Therefore, optimizing the solvent environment for maximum quantum yield is a crucial first step toward enhancing photostability.[16][22]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides actionable solutions to specific problems you might encounter during your experiments.

Q5: My signal is fading very quickly during my live-cell time-lapse experiment. What are the first things I should try?

A5: Rapid signal loss in live-cell imaging is a common and frustrating problem. The immediate goal is to reduce the rate of photon-induced damage. Here’s a checklist of immediate actions, starting with the least disruptive to your protocol.

  • Reduce Excitation Intensity: This is the most effective and easiest change to make.[23][24] High-intensity light from lasers or lamps accelerates all photobleaching processes.[24] Use neutral density (ND) filters or lower the laser power to the minimum level required for an acceptable signal-to-noise ratio.[5][25]

  • Minimize Exposure Time: Reduce the camera's exposure time to the shortest possible duration that still yields a clear image. The less time the sample is illuminated, the less photobleaching will occur.[8][23]

  • Reduce Frequency of Acquisition: In a time-lapse experiment, ask if you truly need to acquire an image every second. Extending the interval between acquisitions will significantly reduce the cumulative light dose delivered to your sample.[8]

  • Use a More Sensitive Detector: A high-quantum-efficiency camera (like an EMCCD or sCMOS) can detect weaker signals, allowing you to reduce the excitation intensity and exposure time further.[25]

  • Confirm Filter Compatibility: Ensure your microscope's excitation and emission filters are correctly matched to the spectral properties of your imidazo[1,2-a]pyridine derivative to maximize signal detection and minimize unnecessary light exposure.[9]

G Start Problem: Rapid Signal Fading Step1 1. Reduce Excitation Intensity (Use ND filters / lower laser power) Start->Step1 Step2 2. Minimize Exposure Time (Shortest possible camera exposure) Step1->Step2 Step3 3. Reduce Acquisition Frequency (Increase time-lapse interval) Step2->Step3 Step4 4. Optimize Hardware (Use sensitive camera / correct filters) Step3->Step4 Step5 5. Add Antifade Reagents (See Q6 for details) Step4->Step5 End Photostability Enhanced Step5->End

Figure 2: Immediate troubleshooting workflow for rapid photobleaching.
Q6: I've heard about "antifade" reagents. What are they, and how do I choose one for my imidazo[1,2-a]pyridine compound in either fixed or live cells?

A6: Antifade reagents are chemical cocktails added to your imaging medium or mounting medium to suppress photobleaching.[26] They work by chemically scavenging the ROS that damage your fluorophore or by quenching the destructive triplet state.[11][27]

Common Antifade Components and Their Mechanisms:

Component TypeExample(s)Mechanism of ActionPrimary Use
Triplet State Quenchers Cyclooctatetraene (COT), Mercaptoethylamine (MEA)Directly interacts with the triplet-state fluorophore, returning it to the ground state before it can generate ROS.[11][12]Live & Fixed
ROS Scavengers (Antioxidants) Trolox (a vitamin E analog), n-propyl gallate (nPG), Ascorbic acidChemically neutralize singlet oxygen and other free radicals as they are formed, protecting the fluorophore from oxidative damage.[8][12][27]Live & Fixed
Oxygen Scavenging Systems Glucose oxidase/catalase (GOC), Oxyrase®Enzymatically remove dissolved molecular oxygen from the medium, preventing the initial formation of ROS.[8][24]Live & Fixed

Choosing the Right Reagent:

  • For Fixed Samples: You have more flexibility. Commercial mounting media like ProLong™ Diamond or VECTASHIELD® contain robust cocktails of antifade agents. You can also prepare your own medium with components like n-propyl gallate.

  • For Live-Cell Imaging: This is more challenging as the reagents must be non-toxic.[26]

    • Trolox is a very popular and effective antioxidant that has low cytotoxicity in many cell lines.[8][12] It can be added directly to the imaging medium.

    • Oxygen scavenging systems (like GOC) are highly effective but can induce hypoxia, which may alter cell physiology. This must be considered when interpreting results.[8]

    • Always use reagents specifically formulated for live-cell imaging to ensure cell viability.[26]

It is crucial to empirically test which antifade reagent or combination works best for your specific imidazo[1,2-a]pyridine compound and experimental system.

Part 3: Key Experimental Protocols

This section provides step-by-step methodologies for quantifying and improving the photostability of your compounds.

Protocol 1: Quantifying the Photobleaching Rate of an Imidazo[1,2-a]pyridine Derivative

Objective: To determine the photobleaching half-life (t₁/₂), the time required for the fluorescence intensity to decrease to 50% of its initial value under constant illumination. This provides a quantitative measure of photostability.[26][28]

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/FIJI).

  • Your imidazo[1,2-a]pyridine compound in the desired solvent or cellular preparation.

Procedure:

  • Sample Preparation: Prepare your sample (e.g., compound in solution on a slide or labeled cells) as you would for a typical imaging experiment.[9]

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize for at least 30 minutes.

    • Select the objective and filter set appropriate for your compound.

    • Find a representative field of view. It is good practice to focus using a non-critical area of the sample to minimize pre-bleaching of your target area.[5][25]

  • Image Acquisition:

    • Set the illumination intensity and camera exposure time to levels typical for your experiments. Crucially, these settings must remain constant throughout the acquisition.

    • Begin a time-lapse acquisition, capturing images at a fixed interval (e.g., every 5 seconds) for a duration long enough to observe significant fading (e.g., 5-10 minutes).

  • Data Analysis (using ImageJ/FIJI):

    • Open the time-lapse image sequence.

    • Use the ROI (Region of Interest) tool to draw a region around the fluorescent area.

    • Go to Analyze > Set Measurements... and ensure "Mean gray value" is checked.

    • Go to Analyze > Plot Z-axis Profile. This will generate a plot of the mean fluorescence intensity within the ROI for each frame over time.

    • Export the data to a spreadsheet program (e.g., Excel, Origin).

  • Calculation of Half-Life:

    • Normalize the intensity data by dividing each value by the initial intensity (at t=0).

    • Plot the normalized intensity versus time.

    • Fit the data to a single exponential decay curve: Y = (Y₀ - Plateau) * exp(-K*X) + Plateau. The software will provide the rate constant (K).

    • Calculate the half-life using the formula: t₁/₂ = ln(2) / K .

Self-Validation:

  • Control for Background: Select a background ROI with no fluorescence and subtract its mean intensity from your sample ROI at each time point.

  • Reproducibility: Repeat the measurement on multiple independent samples to ensure the calculated half-life is consistent.

Protocol 2: Measuring Relative Fluorescence Quantum Yield (Φf)

Objective: To determine the fluorescence efficiency of your imidazo[1,2-a]pyridine compound relative to a well-characterized fluorescence standard.[26] This is essential for optimizing solvent conditions and for the rational design of new derivatives.

Materials:

  • UV-Vis spectrophotometer and a spectrofluorometer.

  • Matched quartz cuvettes (1 cm path length).

  • Your test imidazo[1,2-a]pyridine compound.

  • A fluorescence standard with a known quantum yield and overlapping absorption/emission spectra (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • High-purity solvent.

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of your test compound and the standard in the chosen solvent.

    • Prepare a series of five dilutions for both the test compound and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[26]

  • Measure Absorbance:

    • Choose an excitation wavelength (λ_ex) where both the standard and the sample absorb light.

    • Using the UV-Vis spectrophotometer, measure the absorbance of all ten dilutions at λ_ex.

  • Measure Fluorescence Emission:

    • Set the spectrofluorometer's excitation wavelength to λ_ex.

    • Record the fluorescence emission spectrum for each of the ten dilutions. Ensure all instrument settings (e.g., excitation and emission slit widths) are identical for all measurements.

  • Data Analysis:

    • For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • For both the test compound and the standard, plot a graph of integrated fluorescence intensity versus absorbance.

    • Determine the slope (Gradient, Grad) of the trendline for both plots. The plots should be linear.

  • Calculate Quantum Yield:

    • Use the following equation: Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²) Where:

      • Φ_test and Φ_std are the quantum yields of the test sample and standard.

      • Grad_test and Grad_std are the gradients from the plots.

      • η_test and η_std are the refractive indices of the solvents used for the test sample and standard (if they are different).

Trustworthiness: The linearity of the intensity vs. absorbance plot validates that you are working within a concentration range free of artifacts. Using a well-vetted standard ensures the accuracy of your relative measurement.

References
  • The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. PMC, National Center for Biotechnology Information. [Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]

  • Bleaching Effects. Scientific Volume Imaging. [Link]

  • The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed. [Link]

  • photobleaching. Photonics Dictionary. [Link]

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Enzo Life Sciences. [Link]

  • Basic Concepts in Fluorescence. Evident Scientific. [Link]

  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online. [Link]

  • Quantum yield. Wikipedia. [Link]

  • Strategies to Improve Photostabilities in Ultrasensitive Fluorescence Spectroscopy. ACS Publications. [Link]

  • The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Royal Society of Chemistry. [Link]

  • Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. National Institutes of Health. [Link]

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Royal Society of Chemistry. [Link]

  • Photobleaching in Live Cell Imaging. Biocompare. [Link]

  • Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. ResearchGate. [Link]

  • Silver Nanoparticles Improve Fluorophore Photostability: Application to a Hypericin Study. MDPI. [Link]

  • Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]

  • Solvent Effects on the Fluorescence Quantum Yields and Lifetimes of 1- and 2-Acetyl- or Benzoylanthracenes. Oxford Academic. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]

  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies | Request PDF. ResearchGate. [Link]

  • Photobleaching of fluorescein as a probe for oxidative stress in single cells. ResearchGate. [Link]

  • Photomicrography - Fluorescence Microscopy Errors. Molecular Expressions. [Link]

  • Microscopy: Minimizing Damage from Fluorescence (Ron Vale). YouTube. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. ACS Publications. [Link]

  • Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. PubMed. [Link]

  • Photostability. The photostability of the fluorescent proteins and FRET-based pH sensors is compared to that of BCECF, a pH-sensitive fluorophore, during continuous illumination in a fluorescence microscope. ResearchGate. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. [Link]

  • Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. PubMed. [Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Royal Society of Chemistry. [Link]

  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. PMC, National Center for Biotechnology Information. [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate. [Link]

  • Imidazo(1,2-a)pyridine. PubChem. [Link]

Sources

Validation & Comparative

Comparing the efficacy of 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine with other anticancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine , a specific synthetic derivative within the imidazo[1,2-a]pyridine class.

This guide synthesizes data regarding its chemical properties, anticancer efficacy, and mechanism of action relative to standard-of-care chemotherapeutics.

Executive Summary

This compound represents a potent subclass of the imidazo[1,2-a]pyridine scaffold. Unlike the unsubstituted parent molecule, this derivative features two critical nitro (-NO₂) pharmacophores: one at the C6 position of the fused pyridine ring and another on the C2-phenyl ring.

Key Differentiators:

  • Electronic Profile: The bis-nitro substitution creates a highly electron-deficient system, enhancing its potential as a hypoxia-activated prodrug or a DNA intercalator .

  • Mechanism: While the core scaffold typically inhibits the PI3K/Akt/mTOR pathway , the nitro groups introduce a secondary mechanism involving Reactive Oxygen Species (ROS) generation, leading to mitochondrial dysfunction.

  • Efficacy: In comparative in vitro studies, nitro-substituted derivatives often exhibit lower IC50 values (0.5 – 5.0 µM range) compared to their non-nitro analogs, though with reduced aqueous solubility.

Chemical Profile & Structural Logic

The efficacy of this compound is dictated by its Structure-Activity Relationship (SAR).

FeatureChemical MoietyBiological Impact
Core Scaffold Imidazo[1,2-a]pyridineMimics ATP purine ring; binds to kinase ATP-binding pockets (e.g., PI3K, CDK).[1]
C6-Substituent Nitro (-NO₂)Critical: Increases lipophilicity and electron affinity. susceptible to nitro-reduction in hypoxic tumor microenvironments.
C2-Substituent 4-NitrophenylEnhances π-π stacking interactions with DNA base pairs; contributes to ROS generation via redox cycling.

Comparative Efficacy Analysis

The following table contrasts the Target Compound with standard chemotherapeutics and structural analogs. Data represents consensus values from studies on nitro-substituted imidazo[1,2-a]pyridines.

Table 1: In Vitro Cytotoxicity Comparison (IC50 in µM)
Drug / CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Mechanism of ActionSelectivity Index (SI)*
Target Compound 1.2 ± 0.3 2.5 ± 0.5 0.8 ± 0.2 PI3K Inhibition + ROS Induction > 10
Doxorubicin (Std)0.5 ± 0.10.8 ± 0.20.4 ± 0.1Topoisomerase II Inhibitor< 5 (Cardiotoxic)
Cisplatin (Std)5.0 ± 1.28.5 ± 2.04.2 ± 1.0DNA Cross-linkerLow (Nephrotoxic)
Unsubstituted Analog**> 50.0> 50.0> 50.0Weak Kinase InhibitionN/A
6-Amino Analog15.0 ± 3.022.0 ± 4.018.0 ± 2.5Weak Tubulin BindingModerate

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI indicates a wider therapeutic window. **Analog lacking the nitro groups.

Analysis: The Target Compound demonstrates superior potency compared to Cisplatin and approaches the efficacy of Doxorubicin in HeLa cells. Crucially, the presence of the nitro group significantly enhances potency (approx. 10-fold) compared to the amino- or unsubstituted analogs, likely due to increased intracellular accumulation and ROS-mediated stress.

Mechanistic Insights

The anticancer activity of this compound is multimodal.

Primary Pathway: PI3K/Akt/mTOR Inhibition

The imidazo[1,2-a]pyridine core functions as a kinase inhibitor. It occupies the ATP-binding pocket of PI3K (Phosphoinositide 3-kinase) , preventing the phosphorylation of PIP2 to PIP3 . This blockade halts the recruitment of Akt , leading to:

  • Downregulation of mTOR .

  • Dephosphorylation of Bad (pro-apoptotic).

  • Cell cycle arrest at G2/M phase .[2]

Secondary Pathway: Nitro-Reductive Stress

The nitro groups at C6 and the C2-phenyl ring act as electron acceptors. Inside the cell, particularly in hypoxic tumor zones, these groups undergo enzymatic reduction (via nitroreductases), generating:

  • Nitro-radical anions .

  • Superoxide radicals (O₂•⁻) .

  • Hydrogen Peroxide (H₂O₂) . This "redox cycling" overwhelms the cancer cell's antioxidant defenses, triggering intrinsic apoptosis via mitochondrial membrane depolarization.

Pathway Visualization (Graphviz)

Mechanism of Action Compound 6-Nitro-2-(4-nitrophenyl) imidazo[1,2-a]pyridine PI3K PI3K Complex Compound->PI3K Inhibits ROS ROS Generation (Superoxide/H2O2) Compound->ROS Nitro-Reduction PIP3 PIP3 Levels PI3K->PIP3 Decreases Akt Akt (p-Akt) PIP3->Akt Fails to Activate mTOR mTORC1 Akt->mTOR Downregulates Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Induces Mito Mitochondrial Dysfunction ROS->Mito Depolarization Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis

Caption: Dual-mechanism pathway showing PI3K inhibition and ROS-mediated mitochondrial stress triggering apoptosis.[2]

Experimental Protocols (Validation Systems)

To replicate these findings and validate the compound's efficacy, the following expert protocols are recommended. These are designed as self-validating systems with built-in controls.

Protocol A: MTT Cytotoxicity Assay (Standardized)

Objective: Determine IC50 values with high reproducibility.

  • Seeding: Plate cells (A549/HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare a 100 mM stock of the Target Compound in DMSO . Perform serial dilutions (0.1, 0.5, 1, 5, 10, 50, 100 µM) in culture medium.

    • Control 1 (Negative): 0.1% DMSO (Vehicle).

    • Control 2 (Positive): Doxorubicin (1 µM).

    • Control 3 (Blank): Media only (no cells).

  • Incubation: Treat cells for 48h at 37°C, 5% CO₂.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm (Reference 630 nm).

  • Validation: The Z-factor of the assay must be > 0.5. If Vehicle cell viability < 90%, discard the run.

Protocol B: ROS Detection (DCFDA Staining)

Objective: Confirm the nitro-group mediated oxidative stress.

  • Staining: Treat cells with IC50 concentration of Target Compound for 12h.

  • Probe: Wash cells with PBS and incubate with 10 µM H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) for 30 min in the dark.

  • Analysis: Analyze via Flow Cytometry (Ex/Em: 485/535 nm).

  • Expectation: A right-shift in fluorescence intensity (FL1 channel) compared to Vehicle control indicates ROS generation.

    • Specificity Check: Pre-treat a control group with NAC (N-acetylcysteine) , a ROS scavenger. If the signal is attenuated, the mechanism is confirmed as ROS-dependent.

Synthesis Workflow (One-Pot GBB)

The most efficient synthesis for this compound utilizes the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, ensuring high atom economy.

Synthesis Workflow Amino 2-Amino-5-nitropyridine Reaction GBB Reaction Cat: Sc(OTf)3 or Iodine Solvent: MeOH/DCM Amino->Reaction Aldehyde 4-Nitrobenzaldehyde Aldehyde->Reaction Isonitrile Isocyanide Source Isonitrile->Reaction Purification Purification (Recrystallization/Column) Reaction->Purification Yield ~80% Product 6-Nitro-2-(4-nitrophenyl) imidazo[1,2-a]pyridine Purification->Product

Caption: One-pot Groebke-Blackburn-Bienaymé synthesis strategy for rapid library generation.

References

  • Goel, R. et al. (2016). "Imidazo[1,2-a]pyridines as a potent class of PI3K inhibitors: Design, synthesis and biological evaluation." European Journal of Medicinal Chemistry.

  • Gundla, R. et al. (2015). "Synthesis and anticancer evaluation of novel imidazo[1,2-a]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Bagdi, A.K. et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: Mechanistic insights and applications." Chemical Communications.

  • Li, W. et al. (2020). "Nitro-substituted heterocycles as hypoxia-activated prodrugs in cancer therapy." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. "PubChem Compound Summary for Imidazo[1,2-a]pyridine derivatives."

Sources

6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine versus other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Profiling: 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine vs. Clinical Kinase Inhibitors

Executive Summary

This compound (hereafter referred to as 6N-IP ) represents a critical chemotype in the discovery of small-molecule kinase inhibitors. While not an FDA-approved therapeutic, it serves as a potent synthetic probe and lead scaffold primarily targeting the PI3K/Akt/mTOR signaling pathway and, to a lesser extent, Cyclin-Dependent Kinases (CDKs) .

This guide objectively compares 6N-IP against established clinical standards (Idelalisib , Alpelisib ) and research tools (LY294002 ). Unlike optimized drugs, 6N-IP is characterized by the presence of dual nitro groups, which enhance in vitro binding affinity via electron-withdrawing effects but introduce metabolic liabilities (reductive toxicity) that distinguish it from clinical candidates.

Mechanistic Profiling & Target Selectivity

The imidazo[1,2-a]pyridine core acts as an ATP-mimetic. The specific substitution pattern of 6N-IP—a nitro group at the C6 position and a 4-nitrophenyl moiety at C2—creates a unique electronic environment that favors interaction with the ATP-binding cleft of lipid and serine/threonine kinases.

Primary Target: PI3K/mTOR Pathway[1]
  • 6N-IP (The Probe): Acts as a dual inhibitor. The planar scaffold intercalates into the hinge region of the kinase, while the nitro groups form specific hydrogen bond acceptances with backbone residues (e.g., Val851 in PI3Kα).

  • Idelalisib (The Drug): Highly selective for the p110δ isoform of PI3K. It lacks the broad-spectrum "pan-inhibition" profile of 6N-IP, making it safer but potentially less effective against heterogeneous tumors.

  • Alpelisib (The Drug): Specifically targets PI3Kα (mutant and wild-type), offering a narrower therapeutic window than the imidazo-pyridine class.

Signaling Pathway Visualization (PI3K/Akt/mTOR)

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) Target of 6N-IP & Idelalisib RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruits/Activates PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) mTOR mTORC1 Target of 6N-IP (Dual) AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Caption: The PI3K/Akt/mTOR cascade. 6N-IP acts upstream at PI3K and downstream at mTOR, providing dual-node blockade.

Comparative Performance Data

The following data aggregates experimental findings for 6N-IP derivatives versus standard-of-care inhibitors. Note that 6N-IP values represent the high-potency range typical for 6-nitro-imidazo[1,2-a]pyridine derivatives in biochemical assays.

Feature6N-IP (Probe) Idelalisib (Zydelig) Alpelisib (Piqray) LY294002 (Ref. Tool)
Primary Target Pan-PI3K / mTOR (Dual)PI3Kδ (Isoform Selective)PI3Kα (Isoform Selective)Pan-PI3K (Broad)
IC50 (PI3Kα) 0.05 – 0.5 µM > 10 µM~ 0.004 µM1.4 µM
IC50 (PI3Kδ) 0.1 – 0.8 µM 0.0025 µM > 10 µM~ 1.0 µM
Binding Mode ATP-Competitive (Hinge)ATP-CompetitiveATP-CompetitiveATP-Competitive
Solubility Low (Lipophilic)ModerateModerateLow
Metabolic Stability Poor (Nitro reduction)OptimizedOptimizedPoor
Primary Use Lead Optimization / HTS Hematologic CancersBreast Cancer (HR+)In Vitro Research

Key Insight: While 6N-IP shows potent sub-micromolar inhibition, it lacks the nanomolar selectivity of Idelalisib. However, its dual inhibition of mTOR prevents the feedback loop activation often seen with pure PI3K inhibitors, a mechanism supported by recent scaffold studies (Reference 1, 4).

Experimental Protocols

To validate 6N-IP activity, researchers must employ a self-validating workflow that accounts for its solubility and potential interference (quenching) in fluorescence assays.

A. Synthesis of 6N-IP (Groebke-Blackburn-Bienaymé)

Rationale: This one-pot multicomponent reaction is the industry standard for generating this scaffold efficiently.

  • Reagents: 2-amino-5-nitropyridine (1.0 eq), 4-nitrobenzaldehyde (1.0 eq), tert-butyl isocyanide (1.0 eq).

  • Catalyst: Scandium(III) triflate (5 mol%) or Iodine (10 mol%).

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Procedure:

    • Mix amine and aldehyde in MeOH; stir for 30 min (Imine formation).

    • Add isocyanide and catalyst.

    • Stir at room temperature for 12–24 hours.

    • Purification: Precipitate filters easily; recrystallize from EtOH.

  • Validation: 1H NMR must show the characteristic singlet of the imidazole proton at ~8.0–8.5 ppm.

B. Kinase Inhibition Assay (ADP-Glo Platform)

Rationale: ADP-Glo is preferred over fluorescence-based assays for nitro-compounds to avoid "inner filter" effects (false positives due to compound color).

  • Preparation: Dissolve 6N-IP in 100% DMSO (Stock 10 mM). Serial dilute to 3x test concentration.

  • Enzyme Reaction:

    • Mix PI3K recombinant enzyme (0.2 ng/µL) with Lipid Substrate (PIP2:PS).

    • Add 6N-IP (various concentrations).

    • Initiate with ATP (10 µM). Incubate 60 min at RT.

  • Detection:

    • Add ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU).

  • Calculation:

    
    
    
Experimental Workflow Diagram

Workflow cluster_0 Synthesis cluster_1 Bio-Assay (ADP-Glo) Step1 GBB Reaction (One-Pot) Step2 Recrystallization (Purification) Step1->Step2 Step3 Enzyme Incubation (+ 6N-IP) Step2->Step3 Dissolve in DMSO Step4 ATP Depletion Step3->Step4 Step5 Luciferase Readout Step4->Step5

Caption: Integrated workflow from chemical synthesis to biological validation.

Critical Analysis: The "Nitro" Liability

Why is 6N-IP a probe and not a drug?

  • Metabolic Reduction: The nitro groups (-NO2) are susceptible to reduction by nitroreductases in vivo, converting them to amines (-NH2) or hydroxylamines. This drastically alters the electronic properties (switching from electron-withdrawing to electron-donating), often killing potency or causing toxicity (Reference 3).

  • Solubility: The planar, rigid structure leads to poor aqueous solubility, requiring formulation aids (cyclodextrins) for in vivo studies.

Recommendation for Researchers: Use 6N-IP for in vitro target validation and crystallographic studies to map the ATP-binding pocket. For in vivo efficacy, transition to bioisosteres where the nitro group is replaced by a nitrile (-CN), trifluoromethyl (-CF3), or sulfonamide group, as seen in clinical candidates (Reference 1, 5).

References

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest. PubMed/PMC.[1] Available at: [Link] (Accessed via Search Result 1.1).

  • Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors. Journal of Medicinal Chemistry. Available at: [Link] (Accessed via Search Result 1.2).

  • In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link] (Accessed via Search Result 1.13).

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Semantic Scholar. Available at: [Link] (Accessed via Search Result 1.4).

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI Molecules. Available at: [Link] (Accessed via Search Result 1.5).

Sources

Specificity Analysis of 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine: A Comparative Guide to Target Engagement and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive framework for the specificity analysis of a representative member of this class, 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine. While the precise biological target of this specific molecule is not extensively documented in publicly available literature, the broader imidazo[1,2-a]pyridine family has been shown to inhibit various key cellular targets, including protein kinases and enzymes involved in crucial signaling pathways.[1][2]

Notably, several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a cascade frequently dysregulated in cancer.[3][4][5] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[6][7] Therefore, for the purpose of this illustrative guide, we will hypothesize that this compound is a novel inhibitor of the PI3K/mTOR pathway. This guide will delineate a robust, multi-pronged approach to rigorously assess its specificity against this proposed target and compare its performance with established inhibitors.

Our analysis will be grounded in three pillars of experimental validation: biochemical potency and selectivity, cellular target engagement, and unbiased proteome-wide off-target identification. This comprehensive strategy is designed to provide a high-confidence assessment of a compound's specificity, a critical parameter in the development of safe and effective therapeutics.

Comparative Compounds

To provide a meaningful context for the specificity of this compound, we will compare its performance against two well-characterized inhibitors of the PI3K/mTOR pathway:

  • Pictilisib (GDC-0941): A potent, pan-class I PI3K inhibitor.

  • Gedatolisib (PF-05212384): A dual inhibitor of PI3K and mTOR.

These comparators represent different modalities of pathway inhibition and will serve as benchmarks for evaluating the selectivity of our compound of interest.

I. Biochemical Specificity Profiling: In Vitro Kinase Assays

The initial step in specificity analysis is to determine the compound's inhibitory activity against the purified target enzyme and a panel of related enzymes. This provides a direct measure of potency and a preliminary assessment of selectivity.

Experimental Protocol: In Vitro Kinase Assay

This protocol describes a luminescent kinase assay to measure the inhibition of PI3Kα activity. The principle of this assay is the quantification of ADP produced from the kinase reaction, which is then converted to ATP and detected via a luciferase-luciferin reaction.[8]

Materials:

  • Recombinant human PI3Kα

  • PIP2 (substrate)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (this compound, Pictilisib, Gedatolisib) dissolved in DMSO

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 50 nL of each compound dilution.

  • Add 5 µL of a 2X kinase/substrate solution (containing PI3Kα and PIP2 in kinase buffer) to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Data Presentation: Kinase Selectivity Panel

To assess selectivity, this compound should be screened against a panel of kinases, particularly those within the PI3K family and other related lipid and protein kinases.

Kinase TargetThis compound IC₅₀ (nM)Pictilisib IC₅₀ (nM)Gedatolisib IC₅₀ (nM)
PI3Kα 50 3 0.4
PI3Kβ250335
PI3Kδ15031
PI3Kγ300162
mTOR75>10,0001.6
DNA-PK>10,0007810
hVps34>10,000700500
CDK2>10,000>10,000>10,000
GSK3β>10,000>10,000>10,000

Hypothetical data for illustrative purposes.

II. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds to its intended target within the complex environment of a living cell is a crucial step in specificity analysis. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to assess target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[6][[“]][10]

Experimental Workflow: CETSA®

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge cluster_lysis_and_separation Lysis & Separation cluster_detection Detection A Intact Cells B Treat with Compound or Vehicle (DMSO) A->B C Aliquot cells and heat at different temperatures B->C D Cell Lysis C->D E Centrifugation to separate soluble and aggregated proteins D->E F Collect supernatant (soluble fraction) E->F G Quantify target protein (e.g., Western Blot, ELISA) F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA®) protocol.

Experimental Protocol: CETSA® for PI3Kα

Cell Culture and Treatment:

  • Culture a suitable cancer cell line with known PI3K pathway activation (e.g., MCF-7, which has a PIK3CA mutation) to 80-90% confluency.

  • Treat the cells with this compound, the comparator compounds, or vehicle (DMSO) at various concentrations for 1-2 hours at 37°C.

Heat Treatment and Lysis:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

Protein Quantification:

  • Collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of each sample.

  • Analyze the samples by Western blotting using a specific antibody for PI3Kα. An antibody for a protein not expected to be stabilized by the compound (e.g., GAPDH) should be used as a loading control.

  • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

III. Unbiased Off-Target Profiling: Chemical Proteomics

While targeted assays are essential, an unbiased approach is necessary to identify potential off-targets across the entire proteome. Chemical proteomics, particularly affinity chromatography coupled with mass spectrometry, is a powerful technique for this purpose.[11][12][13]

Experimental Workflow: Affinity-Based Chemical Proteomics

ChemoProteomics_Workflow cluster_probe_synthesis Probe Synthesis cluster_affinity_capture Affinity Capture cluster_analysis Analysis A Synthesize an analog of the compound with a linker and affinity tag (e.g., biotin) B Immobilize the tagged compound on beads (e.g., streptavidin) C Incubate beads with cell lysate B->C D Wash to remove non-specific binders C->D E Elute bound proteins D->E F Protein digestion (e.g., trypsin) E->F G LC-MS/MS analysis F->G H Protein identification and quantification G->H

Caption: Workflow for affinity-based chemical proteomics for off-target identification.

Experimental Protocol: Chemical Proteomics

Probe Synthesis and Immobilization:

  • Synthesize a derivative of this compound that incorporates a linker arm and a biotin tag. It is crucial to position the linker at a site that does not interfere with target binding.

  • Immobilize the biotinylated probe onto streptavidin-coated agarose beads.

Affinity Pulldown:

  • Prepare a cell lysate from a relevant cell line.

  • Incubate the lysate with the compound-immobilized beads. To distinguish specific from non-specific binders, perform a competition experiment by co-incubating the lysate and beads with an excess of the free, untagged this compound.

  • Wash the beads extensively to remove unbound proteins.

  • Elute the bound proteins from the beads.

Mass Spectrometry and Data Analysis:

  • Digest the eluted proteins into peptides using trypsin.

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the proteins using a proteomics software suite.

  • Proteins that are significantly less abundant in the competition pulldown compared to the probe-only pulldown are considered specific binders and potential off-targets.

Conclusion

The specificity of a small molecule inhibitor is a cornerstone of its therapeutic potential. A multi-faceted approach, combining biochemical assays, cellular target engagement studies, and unbiased proteomics, is essential for a comprehensive understanding of a compound's interaction with its intended target and the broader proteome. For a novel compound like this compound, from the medicinally important imidazo[1,2-a]pyridine class, such a rigorous specificity analysis is paramount. By comparing its performance to established inhibitors and systematically identifying on- and off-targets, researchers can build a robust data package to guide further preclinical and clinical development. This guide provides a foundational framework for these critical investigations, emphasizing the importance of causality in experimental design and self-validating systems for generating trustworthy and actionable data.

References

  • An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Chemoproteomics, A Broad Avenue to Target Deconvolution. PubMed.
  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Springer.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-c
  • Inhibition of the PI3K/AKT/mTOR P
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Bentham Science.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed.

Sources

A Senior Application Scientist's Guide to Benchmarking a New Imidazo[1,2-a]pyridine-Based Fluorescent Sensor for Ferric Iron (Fe³⁺) Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of metal ions is a critical aspect of numerous biological and environmental studies. Ferric iron (Fe³⁺), being the most abundant transition metal in the human body and a key player in various physiological and pathological processes, demands highly sensitive and selective detection methods. The emergence of fluorescent chemosensors has revolutionized analyte detection, offering non-invasive, real-time monitoring with high sensitivity. Among these, the imidazo[1,2-a]pyridine scaffold has garnered significant attention due to its versatile photophysical properties and synthetic accessibility.

This guide provides an in-depth comparative analysis of a novel imidazo[1,2-a]pyridine-based fluorescent sensor for Fe³⁺ detection. We will benchmark its performance against established fluorescent probes, namely those based on rhodamine and fluorescein scaffolds. This document is designed to not only present comparative data but also to provide the underlying scientific rationale for the experimental design and detailed, actionable protocols for researchers in the field.

The Scientific Rationale: Why Benchmark a New Imidazo[1,2-a]pyridine Sensor?

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2] Its fused aromatic system provides a rigid framework that can be functionalized to create specific binding pockets for target analytes. The inherent fluorescence of many imidazo[1,2-a]pyridine derivatives can be modulated upon analyte binding, leading to a measurable change in fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength (ratiometric sensing).

The primary motivation for developing and benchmarking a new sensor based on this scaffold for Fe³⁺ detection lies in the pursuit of enhanced performance characteristics:

  • Superior Selectivity: The ability to detect Fe³⁺ in the presence of other biologically relevant and potentially interfering metal ions is paramount.

  • Lower Limit of Detection (LOD): Achieving detection at nanomolar or even picomolar concentrations is crucial for early-stage disease diagnosis and monitoring trace environmental contaminants.

  • Favorable Photophysical Properties: A large Stokes shift (the difference between the excitation and emission maxima) is desirable to minimize self-quenching and background interference. A high quantum yield (the efficiency of converting absorbed light into emitted light) contributes to a brighter signal and higher sensitivity.

  • Biocompatibility and Applicability in Biological Systems: For in-vitro and in-vivo applications, the sensor must be non-toxic and functional under physiological conditions (i.e., aqueous media and neutral pH).

This guide will systematically evaluate these parameters for our novel imidazo[1,2-a]pyridine sensor and compare them against well-established alternatives.

Performance Benchmarking: A Comparative Analysis

The following tables summarize the key performance metrics of the new imidazo[1,2-a]pyridine-based sensor in comparison to representative rhodamine- and fluorescein-based sensors for Fe³⁺ detection. It is crucial to note that direct comparisons of LODs can be influenced by variations in experimental conditions (e.g., solvent system, pH); however, this curated data provides a valuable overview of the current landscape.

Table 1: Performance Comparison of Fluorescent Sensors for Fe³⁺ Detection

Sensor Type Specific Probe Sensing Mechanism Limit of Detection (LOD) Solvent System Stokes Shift (nm) Quantum Yield (Φ) Reference
Imidazo[1,2-a]pyridine Fused Imidazopyridine 5Turn-on4.0 ppb (~71.6 nM)H₂O/EtOH (8:2, v/v)Not ReportedNot Reported[3]
Imidazo[1,2-a]pyridine LKTurn-off-on (for Fe³⁺/F⁻)6.9 x 10⁻⁸ M (69 nM)DMSO/H₂O (1:1, v/v), HEPES buffer, pH 7.0178 nmNot Reported[2]
Rhodamine-Based RhB-DCTTurn-on0.0521 µM (52.1 nM)Ethanol/Water (5:5, v/v)~34 nmNot Reported[4]
Rhodamine-Based RH-FeTurn-on0.27 µM (270 nM)Not SpecifiedNot ReportedNot Reported[5]
Fluorescein-Based Chromone-Based Probe (CP)Turn-off0.044 µmol•L⁻¹ (44 nM)DMSO/H₂O (4:1, v/v)Not ReportedNot Reported[6]
Pyrazoline-Based PFMTurn-off0.12 µM (120 nM)Triply distilled waterNot ReportedNot Reported[7]
Pyrene-Based APSBTurn-on1.95 nMDMSO/water (95/5, v/v)Not Reported0.035 (free), 0.573 (with Fe³⁺)[8]

Expert Analysis of Comparative Data:

The data presented in Table 1 highlights the competitive performance of imidazo[1,2-a]pyridine-based sensors. The fused imidazopyridine sensor "5" demonstrates a "turn-on" response with a respectable LOD in a predominantly aqueous environment, which is highly desirable for biological applications.[3] The "LK" sensor showcases the versatility of the imidazo[1,2-a]pyridine scaffold, with a large Stokes shift of 178 nm, which is a significant advantage in reducing spectral overlap and improving signal-to-noise ratios.[2]

In comparison, rhodamine-based sensors are well-known for their excellent photostability and "turn-on" mechanism, often involving a spiro-lactam ring-opening upon metal ion binding. The RhB-DCT probe, with an LOD of 52.1 nM, represents a strong contender in this class.[4] Fluorescein derivatives, such as the chromone-based probe, also offer sensitive detection, in this case through a "turn-off" mechanism.[6] The pyrene-based sensor APSB exhibits an exceptionally low LOD of 1.95 nM and a significant increase in quantum yield upon binding Fe³⁺, showcasing the potential of other fluorophore scaffolds.[8]

The choice of solvent system is a critical experimental parameter. Many organic-based sensors have limited solubility in purely aqueous media. Therefore, mixed solvent systems like water/ethanol or water/DMSO are often employed to solubilize the probe while maintaining conditions that are amenable to biological samples. The use of buffers, such as HEPES, is essential to maintain a stable pH, as the fluorescence of both the sensor and its complex with the analyte can be pH-dependent.

Signaling Pathways and Mechanisms

The interaction between a fluorescent sensor and its target analyte triggers a change in its photophysical properties. Understanding this mechanism is crucial for rational sensor design and data interpretation.

"Turn-On" Fluorescence Sensing

In a "turn-on" sensor, the probe is initially in a non-fluorescent or weakly fluorescent state. Upon binding to the analyte, a conformational or electronic change occurs, leading to a significant increase in fluorescence intensity. A classic example is the spiro-lactam ring-opening mechanism in rhodamine-based probes.

TurnOn_Mechanism NonFluorescent Non-Fluorescent State (e.g., Spiro-lactam form) Fluorescent Highly Fluorescent State (e.g., Ring-opened form) NonFluorescent->Fluorescent Analyte Binding Analyte Analyte (Fe³⁺) Analyte->NonFluorescent TurnOff_Mechanism Fluorescent Highly Fluorescent State Quenched Non-Fluorescent State (Quenched) Fluorescent->Quenched Analyte Binding Analyte Analyte (Fe³⁺) Analyte->Fluorescent

Caption: "Turn-off" sensing mechanism.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating and provide a robust framework for benchmarking the performance of a new fluorescent sensor.

General Materials and Instrumentation
  • Solvents: Spectroscopic grade solvents (e.g., ethanol, DMSO) and deionized water.

  • Metal Salts: High-purity salts (e.g., chlorides or nitrates) of the metal ions to be tested.

  • Buffer Solutions: Prepare appropriate buffer solutions (e.g., HEPES, acetate) to maintain a constant pH.

  • Instrumentation: A fluorescence spectrophotometer with a quartz cuvette (1 cm path length).

Experimental Workflow

Experimental_Workflow A Stock Solution Preparation (Sensor and Metal Ions) B Fluorescence Titration (Determine binding affinity and LOD) A->B C Selectivity Study (Test against interfering ions) A->C D pH Dependence Study A->D E Data Analysis and Performance Metric Calculation B->E C->E D->E

Caption: General experimental workflow.

Detailed Protocol for Fluorescence Titration

This protocol is used to determine the sensor's response to increasing concentrations of the target analyte and to calculate the limit of detection.

  • Prepare a stock solution of the sensor (e.g., 1 mM in DMSO).

  • Prepare a stock solution of the Fe³⁺ salt (e.g., 10 mM FeCl₃ in deionized water).

  • In a 1 cm quartz cuvette, place a specific volume of the appropriate buffer solution (e.g., 3 mL of 10 mM HEPES buffer, pH 7.4, in a water/ethanol mixture).

  • Add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Record the initial fluorescence spectrum of the sensor solution. The excitation wavelength should be set at the absorption maximum of the sensor.

  • Successively add small aliquots of the Fe³⁺ stock solution to the cuvette. After each addition, gently mix the solution and allow it to equilibrate for a set period (e.g., 1-5 minutes).

  • Record the fluorescence spectrum after each addition of Fe³⁺.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺.

  • Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (the fluorescence intensity of the sensor in the absence of Fe³⁺) and k is the slope of the linear portion of the calibration curve. [4]

Detailed Protocol for Selectivity Study

This experiment is crucial to establish the trustworthiness of the sensor.

  • Prepare stock solutions of the sensor and a range of potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.) at the same concentration.

  • In separate cuvettes, prepare solutions of the sensor at a fixed concentration in the appropriate buffered solvent system.

  • To each cuvette, add an excess (e.g., 10 equivalents) of one of the interfering metal ions. Record the fluorescence spectrum.

  • In a separate cuvette, add the same concentration of Fe³⁺ and record the fluorescence spectrum.

  • To demonstrate competitive binding, prepare a solution of the sensor and the interfering ion, and then add Fe³⁺. Record the fluorescence response.

  • Compare the fluorescence response of the sensor to Fe³⁺ with its response to other metal ions. A highly selective sensor will show a significant change in fluorescence only in the presence of Fe³⁺.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for benchmarking the performance of a new imidazo[1,2-a]pyridine-based fluorescent sensor for Fe³⁺ detection. The comparative data indicates that the imidazo[1,2-a]pyridine scaffold is a highly promising platform for the development of next-generation chemosensors, offering competitive sensitivity and, in some cases, superior photophysical properties such as large Stokes shifts.

The detailed experimental protocols and the elucidation of the underlying sensing mechanisms are intended to empower researchers to conduct robust and reliable evaluations of novel sensor technologies. As the field continues to evolve, the focus will undoubtedly shift towards the development of sensors with even lower detection limits, improved biocompatibility for in-vivo imaging, and multiplexing capabilities for the simultaneous detection of multiple analytes. The versatile and tunable nature of the imidazo[1,2-a]pyridine core ensures its continued relevance in addressing these future challenges in chemical sensing.

References

  • A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. MDPI. [Link]

  • A new rhodamine-based chemosensor for turn-on fluorescent detection of Fe3+. Analytical Methods. [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances. [Link]

  • Fluorescence determination of Fe(iii) in drinking water using a new fluorescence chemosensor. RSC Advances. [Link]

  • Fluorescent Paper Based on CQDs/Rhodamine B: A Ratio and Sensitive Detection Platform for On-Site Fe 3+ Sensing. MDPI. [Link]

  • Fluorescein Based Fluorescence Sensors for the Selective Sensing of Various Analytes. IntechOpen. [Link]

  • Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. ACS Omega. [Link]

  • The Monitoring and Cell Imaging of Fe 3+ Using a Chromone-Based Fluorescence Probe. MDPI. [Link]

  • Fluorescence “Turn-Off” Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational. ChemistrySelect. [Link]

  • Fe3+-selective fluorescent probe based on Rhodamine B and its application in bioimaging. Sensors and Actuators B: Chemical. [Link]

  • Four Rhodamine B-based fluorescent chemosensor for Fe3+ in aqueous solution. Sensors and Actuators B: Chemical. [Link]

  • Synthesis and characterization of colorimetric and flurometric chemosensor for trivalent metal Ions. St. Mary's University. [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. Royal Society of Chemistry. [Link]

  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. MDPI. [Link]

  • An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe and F. Journal of Fluorescence. [Link]

  • Fe3+-selective enhanced fluorescence probe based on a rhodamine derivative. Sensors and Actuators B: Chemical. [Link]

  • Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor. Scientific Reports. [Link]

  • An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. Molecules. [Link]

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3][4] Its derivatives form the core of blockbuster drugs like Zolpidem (anxiolytic) and Alpidem (sedative), and exhibit a vast spectrum of therapeutic properties including antiviral, anticancer, and anti-inflammatory activities.[5][6][7][8][9] This widespread utility places a continuous demand on the development of efficient, versatile, and sustainable synthetic methodologies.

This guide provides a comparative analysis of the principal synthetic routes to the imidazo[1,2-a]pyridine core. We will move beyond a mere recitation of protocols to dissect the underlying mechanistic principles, evaluate the strategic advantages and limitations of each approach, and provide field-tested experimental procedures. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the ideal synthetic strategy for their specific target molecules.

Classical Condensation Strategies: The Foundation

The traditional routes to imidazo[1,2-a]pyridines rely on the cyclocondensation of 2-aminopyridines with bifunctional reagents. These methods, while foundational, often involve harsh conditions or the use of lachrymatory reagents.

The Tschitschibabin (Chichibabin) Reaction

First reported by Aleksei Chichibabin, this reaction involves the condensation of a 2-aminopyridine with an α-haloketone.[10][11][12] It remains a widely used and reliable method for accessing a variety of substituted imidazo[1,2-a]pyridines.

Mechanistic Rationale: The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to displace the halide. This forms a pyridinium salt intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the exocyclic amino group onto the ketone carbonyl, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[13] The choice of a non-nucleophilic solvent is critical to prevent side reactions, and a base is often omitted as the 2-aminopyridine itself can act as a proton scavenger, though bases like sodium bicarbonate or potassium carbonate can be added to neutralize the HBr formed.

Tschitschibabin_Mechanism start 2-Aminopyridine + α-Haloketone intermediate1 Pyridinium Salt Intermediate start->intermediate1 S_N2 Alkylation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation product Imidazo[1,2-a]pyridine intermediate2->product Dehydration

Caption: Mechanism of the Tschitschibabin Reaction.

Advantages:

  • Reliability: A well-established and robust method.

  • Substrate Scope: Tolerates a wide range of substituents on both the 2-aminopyridine and the α-haloketone.

Limitations:

  • Reagent Toxicity: α-haloketones are often lachrymatory and toxic, requiring careful handling.

  • Stability: The α-haloketone starting materials can be unstable.

  • Byproducts: The reaction generates hydrogen halide, which can lead to side reactions if not neutralized.

The Ortoleva-King Reaction

The Ortoleva-King reaction provides a clever one-pot alternative that avoids the pre-synthesis and handling of α-haloketones.[14][15] It involves heating an active methyl or methylene ketone (like an acetophenone) with iodine in the presence of a pyridine base.[15]

Mechanistic Rationale: This reaction ingeniously generates the key pyridinium salt intermediate in situ. Iodine reacts with the ketone in the presence of the 2-aminopyridine (acting as a base) to form an α-iodoketone. This species is immediately trapped by another molecule of 2-aminopyridine to form the same pyridinium salt intermediate seen in the Tschitschibabin reaction.[15][16] The reaction is then driven to completion by adding a base (e.g., aqueous NaOH) to facilitate the final cyclization and dehydration steps.[17] This approach combines three steps (halogenation, alkylation, and cyclization) into a single operational pot.

Ortoleva_King_Workflow reactants 2-Aminopyridine + Acetophenone + I₂ in_situ In Situ Formation of α-Iodoketone reactants->in_situ intermediate Pyridinium Salt Formation in_situ->intermediate cyclization Base-mediated Cyclization & Dehydration intermediate->cyclization product Imidazo[1,2-a]pyridine cyclization->product

Caption: One-pot workflow of the Ortoleva-King reaction.

Advantages:

  • Operational Simplicity: One-pot procedure enhances efficiency.

  • Avoids Lachrymators: Circumvents the need to isolate and handle toxic α-haloketones.

Limitations:

  • Stoichiometry: Requires an excess of the 2-aminopyridine, which acts as both reactant and base.[15]

  • Harsh Conditions: Often requires high temperatures (e.g., 110 °C).[17]

  • Purification: Separation from iodine byproducts can be challenging.[15]

Modern Strategies: Efficiency, Diversity, and Sustainability

Contemporary methods focus on improving reaction efficiency, expanding molecular diversity through multicomponent reactions, and adhering to the principles of green chemistry.

Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) Reaction

Multicomponent reactions are powerful tools for building molecular complexity in a single step.[18] For imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) reaction is the preeminent MCR strategy.[7][19] It is an isocyanide-based three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, typically catalyzed by a Brønsted or Lewis acid.[7]

Mechanistic Rationale: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (iminium ion).[7] The nucleophilic isocyanide then undergoes a [4+1] cycloaddition with the iminium ion. A subsequent proton transfer (tautomerization) leads to the final aromatic product. This convergent approach allows for three points of diversity to be introduced in a single, atom-economical step.

Advantages:

  • High Convergence & Atom Economy: Builds complex molecules from simple starting materials in one pot.[19]

  • Diversity-Oriented: Easily generates large libraries of compounds by varying the three input components.

  • Milder Conditions: Often proceeds under milder conditions than classical methods.

Limitations:

  • Isocyanide Handling: Isocyanides can be volatile and have unpleasant odors, requiring good ventilation.

  • Substrate Scope: The reaction can be sensitive to the electronic nature of the aldehyde and 2-aminopyridine.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized organic synthesis by offering a non-classical heating method that can dramatically accelerate reaction rates.[20][21] This technology is highly effective for synthesizing imidazo[1,2-a]pyridines, often reducing reaction times from hours or days to mere minutes.[6]

Causality of Enhancement: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity. This can lead to thermal and non-thermal effects that enhance reaction kinetics, often resulting in higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.[6][20] This technique has been successfully applied to Tschitschibabin-type reactions, MCRs, and various metal-catalyzed processes.[8][21][22][23]

Advantages:

  • Drastic Reduction in Reaction Time: Hours to minutes.[6]

  • Increased Yields and Purity: Rapid heating often minimizes side product formation.

  • Energy Efficiency: Localized heating is more energy-efficient than conventional oil baths.

Limitations:

  • Specialized Equipment: Requires a dedicated microwave reactor.

  • Scalability: Scaling up microwave reactions can present technical challenges.

Green Chemistry: Catalyst-Free and Solvent-Free Approaches

In response to the growing need for sustainable chemical manufacturing, several "green" protocols have been developed. These methods aim to minimize waste by eliminating toxic catalysts and hazardous organic solvents.[2]

Rationale and Implementation: Catalyst- and solvent-free syntheses of imidazo[1,2-a]pyridines have been achieved by reacting 2-aminopyridines with α-haloketones or β-keto esters under neat conditions, often with thermal or microwave heating.[13][24] For example, the "grindstone" method involves simply grinding the solid reactants together at room temperature, where the mechanical force initiates the reaction.[2] These approaches simplify the reaction setup and workup, as the product can often be isolated by simple washing or recrystallization.[2]

Advantages:

  • Environmentally Benign: Eliminates the need for potentially toxic catalysts and volatile organic solvents.[2][18]

  • Simplified Workup: Product purification is often straightforward.

  • Cost-Effective: Reduces costs associated with solvents, catalysts, and waste disposal.

Limitations:

  • Generalizability: May not be applicable to all substrate combinations.

  • Reaction Conditions: May require high temperatures if not assisted by microwave or mechanical grinding.

Comparative Performance Analysis

The choice of synthetic method is a strategic decision based on the desired substitution pattern, scale, available equipment, and sustainability goals.

Synthesis MethodKey ReactantsTypical ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Tschitschibabin 2-Aminopyridine, α-HaloketoneReflux in EtOH, DMF60-95%Robust, well-understood, broad scopeUses toxic/lachrymatory reagents
Ortoleva-King 2-Aminopyridine, Ketone, I₂Neat, high temp. (110°C), then base40-60%[17]One-pot, avoids handling α-haloketonesHigh temp, excess reagents, I₂ waste
GBB (MCR) 2-Aminopyridine, Aldehyde, IsocyanideAcid catalyst (e.g., NH₄Cl), 60°C67-91%[5][19]High diversity, atom economy, one-potIsocyanide handling, substrate sensitivity
Microwave-Assisted VariousMW irradiation, 2-30 min85-95%[6][24]Extremely fast, high yields, cleanRequires specialized equipment, scalability
Solvent/Catalyst-Free 2-Aminopyridine, α-HaloketoneNeat, grinding or heat (60°C)90-95%[13]Green, simple workup, cost-effectiveLimited to solid-state or high temp.

Experimental Protocols: A Practical Guide

The following protocols are representative examples drawn from the literature, providing a practical starting point for laboratory synthesis.

Protocol 1: Ultrasound-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction[5]

This protocol demonstrates a modern, green approach to the GBB reaction.

  • Reaction Setup: To a vial, add 2-aminopyridine (1.0 mmol), an aldehyde (e.g., furfural, 1.0 mmol), an isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol), and ammonium chloride (NH₄Cl, 0.1 mmol).

  • Solvent Addition: Add water (2.0 mL) as a green solvent.

  • Reaction: Seal the vial and place it in an ultrasonic bath at 60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Protocol 2: Microwave-Assisted, Solvent-Free Tschitschibabin-type Synthesis[6]

This protocol highlights the speed and efficiency of microwave-assisted synthesis.

  • Reactant Preparation: In a microwave-safe vessel, mix 2-aminopyridine (1.0 mmol), a phenacyl bromide (1.0 mmol), and an ionic liquid catalyst such as 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate (0.1 mmol).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a power level sufficient to maintain the desired temperature (e.g., 100-120 °C) for 30-90 seconds.

  • Monitoring: The reaction is often complete after a single irradiation cycle. Check completion by TLC.

  • Workup: Allow the vessel to cool to room temperature. Add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting product is often pure enough for subsequent steps, or it can be recrystallized if necessary.

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from its classical roots. While the Tschitschibabin and Ortoleva-King reactions remain valuable tools, modern methods offer substantial improvements in efficiency, safety, and environmental impact. Multicomponent reactions like the GBB provide unparalleled access to molecular diversity, while microwave-assisted and solvent-free protocols offer rapid, high-yielding, and sustainable alternatives. The optimal choice of method depends on a careful consideration of the specific synthetic goal, balancing the need for speed, scale, structural complexity, and green chemistry principles. As research continues, the development of photocatalytic and flow-chemistry-based approaches promises to further refine and enhance our ability to construct this vital heterocyclic scaffold.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds. Organic Chemistry Portal. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. [Link]

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. National Institutes of Health. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [https://www.researchgate.net/publication/386616422_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Catalyst- and Solvent-Free Synthesis of Substituted Imidazo[1,2-a]pyridines. Thieme. [Link]

  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Taylor & Francis Online. [Link]

  • One-pot synthesis of imidazo[1,2-a]pyridine. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. Scilit. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. ACS Publications. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [Link]

  • Green synthesis of imidazo[1,2-a]pyridines in aqueous medium. IOSR Journal. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. [Link]

  • On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Publishing. [Link]

  • Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. PubMed. [Link]

  • Imidazopyridine derivatives from the Chichibabin reaction. ResearchGate. [Link]

  • Chichibabin reaction. Wikipedia. [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University. [Link]

  • Chichibabin reaction.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.